molecular formula C13H16N2O5S B15593323 Epithienamycin B CAS No. 65376-20-7

Epithienamycin B

Cat. No.: B15593323
CAS No.: 65376-20-7
M. Wt: 312.34 g/mol
InChI Key: PRPNUZWHFGSGRV-NJFHWYBASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epithienamycin B is a member of carbapenems.
This compound has been reported in Streptomyces and Streptomyces olivaceus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65376-20-7

Molecular Formula

C13H16N2O5S

Molecular Weight

312.34 g/mol

IUPAC Name

(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H16N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h3-4,6,8,10,16H,5H2,1-2H3,(H,14,17)(H,19,20)/b4-3+/t6-,8+,10-/m0/s1

InChI Key

PRPNUZWHFGSGRV-NJFHWYBASA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery of Epithienamycin B from Streptomyces flavogriseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery of Epithienamycin (B1209815) B, a carbapenem (B1253116) antibiotic produced by the bacterium Streptomyces flavogriseus. It details the fermentation process for cultivating S. flavogriseus, the multi-step protocol for the isolation and purification of Epithienamycin B from the fermentation broth, and the analytical techniques used for its structural elucidation. This document is intended to be a comprehensive resource, offering detailed experimental methodologies, tabulated quantitative data, and visual representations of key processes to aid in the understanding and potential replication of this seminal work in antibiotic discovery.

Introduction

The epithienamycins are a family of potent carbapenem β-lactam antibiotics first identified from the fermentation broths of Streptomyces flavogriseus.[1] These compounds are structurally related to thienamycin (B194209) and exhibit a broad spectrum of antibacterial activity. This guide focuses on this compound, a key member of this family, and outlines the scientific processes behind its discovery.

Fermentation of Streptomyces flavogriseus

The production of epithienamycins is achieved through the submerged fermentation of Streptomyces flavogriseus strain MB 4638. While the original publications do not provide the exact media composition, a general approach for the cultivation of Streptomyces for antibiotic production can be described. The process involves a multi-stage fermentation to ensure optimal growth and secondary metabolite production.

Culture Media

Based on common practices for Streptomyces fermentation, a two-stage fermentation process is typical, utilizing a seed medium for initial growth and a production medium optimized for antibiotic synthesis. Representative compositions are detailed in Table 1.[2][3][4][5][6]

Table 1: Representative Fermentation Media for Streptomyces Species

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose10.020.0
Soluble Starch-20.0
Yeast Extract4.0-
Malt Extract10.0-
Soybean Meal-15.5
Corn Starch-20.7
Peptone5.0-
(NH₄)₂SO₄1.0-
KNO₃-1.0
K₂HPO₄-0.5
NaCl2.50.5
CaCO₃0.52.0
MgSO₄·7H₂O-0.5
FeSO₄·7H₂O-0.01
pH 7.0 - 7.26.5 - 7.2
Fermentation Protocol
  • Inoculum Preparation: A seed culture is initiated by inoculating a flask containing the seed medium with spores or a vegetative culture of S. flavogriseus. The culture is incubated at 28°C on a rotary shaker at 180-220 rpm for 2-5 days to achieve sufficient biomass.

  • Production Fermentation: The seed culture is then used to inoculate a larger production fermenter containing the production medium. The typical inoculum volume is 5-10% (v/v).

  • Fermentation Conditions: The production fermentation is carried out at 26-30°C with controlled aeration and agitation to maintain adequate dissolved oxygen levels. The pH is maintained between 6.5 and 7.5. The fermentation is typically run for 4 to 12 days, during which the production of epithienamycins is monitored.[4][5]

G cluster_0 Inoculum Development cluster_1 Production Fermentation Spore/Vegetative Culture Spore/Vegetative Culture Seed Flask Seed Flask Spore/Vegetative Culture->Seed Flask Inoculate Incubation (2-5 days) Incubation (2-5 days) Seed Flask->Incubation (2-5 days) 28°C, 180-220 rpm Production Fermenter Production Fermenter Incubation (2-5 days)->Production Fermenter Inoculate (5-10% v/v) Incubation (4-12 days) Incubation (4-12 days) Production Fermenter->Incubation (4-12 days) 26-30°C, Aeration, Agitation Harvest Harvest Incubation (4-12 days)->Harvest Monitor Production

Diagram 1: General workflow for the fermentation of Streptomyces flavogriseus.

Isolation and Purification of this compound

The epithienamycins are isolated from the fermentation broth through a multi-step chromatographic process.[1] This process is designed to separate the various epithienamycin components from each other and from other metabolites in the broth.

Experimental Protocol
  • Broth Clarification: The fermentation broth is first clarified by centrifugation or filtration to remove the S. flavogriseus mycelia.

  • Anion Exchange Chromatography: The clarified broth is passed through a column of a weak anion exchange resin, such as Dowex 1 (or a similar DEAE resin), in the bicarbonate form. The epithienamycins, which are acidic, bind to the resin. After washing the column, the antibiotics are eluted with a suitable buffer.

  • Adsorbent Chromatography: The eluate from the ion exchange column is then applied to a column of a non-ionic adsorbent resin, such as Amberlite XAD-2. This step serves to desalt and further concentrate the epithienamycins. The antibiotics are eluted with an organic solvent gradient, such as aqueous acetone (B3395972) or methanol.

  • Size Exclusion Chromatography: The final purification step employs size exclusion chromatography on a Bio-Gel P-2 column. This separates the epithienamycin components based on their molecular size, yielding the individual, substantially pure compounds.[7]

G Fermentation Broth Fermentation Broth Clarification Clarification Fermentation Broth->Clarification Centrifugation/Filtration Clarified Broth Clarified Broth Clarification->Clarified Broth Anion Exchange Chromatography (Dowex 1) Anion Exchange Chromatography (Dowex 1) Clarified Broth->Anion Exchange Chromatography (Dowex 1) Binding and Elution Epithienamycin-rich Fraction Epithienamycin-rich Fraction Anion Exchange Chromatography (Dowex 1)->Epithienamycin-rich Fraction Adsorbent Chromatography (Amberlite XAD-2) Adsorbent Chromatography (Amberlite XAD-2) Epithienamycin-rich Fraction->Adsorbent Chromatography (Amberlite XAD-2) Desalting and Concentration Concentrated Epithienamycins Concentrated Epithienamycins Adsorbent Chromatography (Amberlite XAD-2)->Concentrated Epithienamycins Size Exclusion Chromatography (Bio-Gel P-2) Size Exclusion Chromatography (Bio-Gel P-2) Concentrated Epithienamycins->Size Exclusion Chromatography (Bio-Gel P-2) Separation by Size Pure this compound Pure this compound Size Exclusion Chromatography (Bio-Gel P-2)->Pure this compound

Diagram 2: Purification workflow for this compound.

Structural Elucidation and Data

The structure of this compound was determined by a combination of spectroscopic methods, including ultraviolet (UV) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), and mass spectrometry (MS).

Spectroscopic Data

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₁₃H₁₆N₂O₅S
Molecular Weight 312.34 g/mol
UV λmax ~297 nm (characteristic of the carbapenem chromophore)
¹H-NMR Expected signals for the carbapenem core, the 1-hydroxyethyl side chain, and the N-acetyl-ethenyl-sulfanyl side chain.
¹³C-NMR Expected signals corresponding to the carbon skeleton of the molecule.
High-Resolution MS Expected to provide the exact mass, confirming the elemental composition.

Biosynthetic Pathway of this compound

The biosynthetic pathway of the epithienamycins in Streptomyces flavogriseus has not been fully elucidated. However, genomic studies have identified a thienamycin-like gene cluster (thn) in S. flavogriseus ATCC 33331.[8] This cluster shows a high degree of synteny with the well-characterized thienamycin biosynthetic gene cluster in Streptomyces cattleya.[8][9][10][11] This suggests that the biosynthesis of epithienamycins likely follows a similar pathway to thienamycin, with variations in the later tailoring steps accounting for the structural differences.

The proposed pathway involves the condensation of a precursor derived from amino acids to form the carbapenem core, followed by a series of enzymatic modifications including oxidation, methylation, and the attachment of the side chain. The epimerization at a key stereocenter likely differentiates the epithienamycin pathway from that of thienamycin.

G Precursor Metabolites Precursor Metabolites Carbapenem Core Formation Carbapenem Core Formation Precursor Metabolites->Carbapenem Core Formation thn gene products Epimerization Epimerization Carbapenem Core Formation->Epimerization Key Differentiating Step Tailoring Reactions Tailoring Reactions Epimerization->Tailoring Reactions Oxidation, Methylation, etc. Side Chain Attachment Side Chain Attachment Tailoring Reactions->Side Chain Attachment thn gene products This compound This compound Side Chain Attachment->this compound

Diagram 3: Postulated biosynthetic pathway for this compound.

Conclusion

The discovery of this compound from Streptomyces flavogriseus represents a significant contribution to the field of antibiotic research. The methodologies developed for its fermentation, isolation, and characterization laid the groundwork for the exploration of other carbapenem antibiotics. While a complete, detailed experimental protocol is pieced together from multiple sources and related procedures, this guide provides a comprehensive framework for understanding the core scientific achievements of this discovery. Further research into the biosynthetic pathway of epithienamycins could open new avenues for the engineered biosynthesis of novel carbapenem antibiotics with improved therapeutic properties.

References

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of Epithienamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithienamycin (B1209815) B, a member of the carbapenem (B1253116) class of β-lactam antibiotics, exhibits significant antibacterial activity. Its structural elucidation and characterization are crucial for drug development and understanding its mechanism of action. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Epithienamycin B. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed, predicted analysis based on its known chemical structure and spectral data from closely related analogues, such as thienamycin (B194209). This document also includes detailed experimental protocols for acquiring NMR and MS data for carbapenem antibiotics and visual workflows to guide researchers in the analytical process.

Introduction

This compound, also known as MM 22382, is a naturally occurring carbapenem antibiotic produced by Streptomyces flavogriseus. Like other carbapenems, its structure features a fused β-lactam ring system, which is responsible for its potent inhibition of bacterial cell wall synthesis. The precise characterization of its chemical structure is paramount for structure-activity relationship (SAR) studies, synthetic route development, and regulatory submissions.

Chemical Structure of this compound:

  • IUPAC Name: (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

  • Molecular Formula: C₁₃H₁₆N₂O₅S

  • Molecular Weight: 312.34 g/mol

Predicted NMR Spectroscopic Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy, analysis of structurally similar carbapenem compounds, and computational prediction tools.

Disclaimer: The following NMR data are predicted and have not been experimentally verified from a published source. Actual experimental values may vary depending on solvent, concentration, and other experimental conditions.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1'~4.2dq6.5, 8.5
H-3~3.3dd2.5, 6.0
H-4α~3.0dd9.0, 16.0
H-4β~3.2dd9.5, 16.0
H-5~4.1dt2.5, 9.2
H-6~3.6dd6.0, 8.5
H-1''~7.0d14.0
H-2''~6.5dd9.0, 14.0
1'-CH₃~1.3d6.5
Ac-CH₃~2.0s-
NH~8.0d9.0
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~135
C-2~125
C-3~60
C-4~45
C-5~65
C-6~75
C-7~175
C-1'~68
1'-CH₃~22
COOH~165
C-1''~120
C-2''~115
Ac-C=O~170
Ac-CH₃~23

Mass Spectrometry Data and Fragmentation Pathway

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M+H]⁺313.0856Protonated molecular ion
[M+Na]⁺335.0675Sodium adduct
[M-H₂O+H]⁺295.0750Loss of water
[M-COOH+H]⁺268.0961Loss of carboxylic acid group
Fragment A114.0583Cleavage of the β-lactam ring
Fragment B199.0272Remaining core after cleavage
Predicted Fragmentation Pathway

The fragmentation of carbapenems in mass spectrometry often involves the characteristic cleavage of the β-lactam ring. The predicted fragmentation pathway for this compound is illustrated below.

G M This compound [M+H]⁺ m/z = 313.0856 F1 Loss of H₂O [M-H₂O+H]⁺ m/z = 295.0750 M->F1 - H₂O F2 β-Lactam Cleavage Fragment A m/z = 114.0583 M->F2 Ring Opening F3 β-Lactam Cleavage Fragment B m/z = 199.0272 M->F3 Ring Opening F4 Loss of COOH [M-COOH+H]⁺ m/z = 268.0961 M->F4 - COOH

Predicted Fragmentation Pathway of this compound

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of carbapenem antibiotics like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often preferred for its ability to exchange with labile protons (e.g., -OH, -NH, -COOH), which can aid in peak assignment.

    • Add a small amount of a suitable internal standard (e.g., DSS or TMSP for D₂O) for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters for a ¹H NMR experiment:

      • Pulse sequence: zg30 or similar

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 s

      • Relaxation delay: 2-5 s

      • Number of scans: 16-64

    • Acquire ¹³C NMR spectra with proton decoupling.

    • Typical parameters for a ¹³C NMR experiment:

      • Pulse sequence: zgpg30 or similar

      • Spectral width: ~220 ppm

      • Acquisition time: ~1-2 s

      • Relaxation delay: 2-5 s

      • Number of scans: 1024-4096

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations for unambiguous resonance assignments.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase and baseline correct the spectra.

    • Reference the chemical shifts to the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.

  • LC-MS/MS Analysis:

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10-15 minutes).

      • Flow Rate: 0.2-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry Conditions:

      • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for carbapenems.

      • Scan Mode: Full scan MS to determine the molecular ion and MS/MS (product ion scan) to obtain fragmentation patterns.

      • Collision Energy: Optimize the collision energy to achieve informative fragmentation.

Visualized Workflows

General Workflow for Natural Product Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product antibiotic like this compound.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Pure_Compound->MS NMR NMR Spectroscopy - 1H, 13C, 2D NMR Pure_Compound->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation

Workflow for Antibiotic Characterization

Conclusion

This technical guide provides a comprehensive, albeit predicted, overview of the NMR and mass spectrometry data for this compound. The tabulated predicted chemical shifts and m/z values, along with the fragmentation pathway, offer a valuable resource for researchers working on the identification, synthesis, and further development of this and related carbapenem antibiotics. The detailed experimental protocols and workflow diagrams serve as a practical guide for the spectroscopic analysis of these complex natural products. It is hoped that this document will facilitate future research in this critical area of antibiotic drug discovery.

References

An In-depth Technical Guide to the Stereochemistry of Epithienamycin B and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the stereochemistry of Epithienamycin (B1209815) B and its naturally occurring analogues. The precise three-dimensional arrangement of atoms in these carbapenem (B1253116) antibiotics is crucial for their biological activity, influencing their interaction with bacterial penicillin-binding proteins (PBPs) and their stability against β-lactamase enzymes. This document summarizes key stereochemical features, presents quantitative data, outlines experimental methodologies for stereochemical determination, and visualizes the relationships and synthetic pathways related to these important molecules.

Core Stereochemistry of the Epithienamycin Family

The epithienamycin family of antibiotics, produced by Streptomyces flavogriseus, consists of at least six members (A, B, C, D, E, and F) that share the fundamental carbapenem bicyclic ring system. Their structural diversity arises from variations in the side chains and, critically, from differences in stereochemistry.

The core carbapenem nucleus contains three contiguous chiral centers at C-5, C-6, and C-8 (the first carbon of the hydroxyethyl (B10761427) side chain). The relative and absolute stereochemistry at these centers dictates the overall shape of the molecule and is a key determinant of its antibacterial efficacy.

For Epithienamycin B, the established absolute stereochemistry is (5R, 6R, 8S). This configuration is crucial for its potent antibacterial activity. The IUPAC name for this compound is (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. The key stereochemical features are:

  • C-5 and C-6: The protons on these carbons are in a trans configuration, which is a hallmark of highly active carbapenems like thienamycin. This arrangement contributes to the strained nature of the β-lactam ring, enhancing its reactivity towards PBPs.

  • C-8 (Hydroxyethyl Side Chain): The hydroxyl group at C-8 has an S configuration. This specific orientation is essential for potent antibacterial activity and provides resistance to hydrolysis by many β-lactamases.

The stereochemical relationships among the epithienamycin family members are complex, involving epimerization at one or more of the chiral centers or modifications to the side chains that can influence the overall conformation.

Quantitative Stereochemical Data

The following table summarizes key quantitative data related to the stereochemistry of this compound and its analogues. This information is critical for characterizing these compounds and for guiding synthetic efforts.

CompoundMolecular FormulaAbsolute Stereochemistry (C5, C6, C8)Specific Rotation [α]Key NMR Data (¹H NMR)
This compound C₁₃H₁₆N₂O₅S(5R, 6R, 8S)Data not available in searched literatureJ₅,₆ coupling constant indicative of trans relationship
Epithienamycin E C₁₃H₁₆N₂O₈S₂(5R, 6R, 8S)Data not available in searched literatureSimilar core proton signals to this compound
Thienamycin C₁₁H₁₆N₂O₄S(5R, 6S, 8R)+82.7° (H₂O)J₅,₆ ≈ 2.5 Hz (cis)
8-epi-Thienamycin C₁₁H₁₆N₂O₄S(5R, 6S, 8S)Data not available in searched literatureDifferent chemical shift for H-8 compared to Thienamycin

Experimental Protocols for Stereochemical Determination

The determination of the absolute and relative stereochemistry of the epithienamycin family relies on a combination of spectroscopic and synthetic methods.

Isolation and Purification

The individual epithienamycins are typically isolated from fermentation broths of Streptomyces flavogriseus using a series of chromatographic techniques.

  • Protocol:

    • Adsorption Chromatography: Initial capture of the antibiotics from the culture filtrate using a resin like Dowex 50.

    • Ion-Exchange Chromatography: Separation of the different analogues based on their charge properties using resins such as Dowex 1.

    • Size-Exclusion Chromatography: Further purification using media like Bio-Gel P2 to separate compounds based on molecular size.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to obtain highly pure individual epithienamycins.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the relative stereochemistry of the carbapenem core.

  • Protocol for Determining C-5/C-6 Stereochemistry:

    • Acquire a high-resolution ¹H NMR spectrum of the purified compound in a suitable solvent (e.g., D₂O).

    • Identify the signals corresponding to the protons at C-5 and C-6.

    • Measure the coupling constant (³J₅,₆). A small coupling constant (typically 2-3 Hz) is indicative of a cis relationship, while a larger coupling constant (around 5-6 Hz) suggests a trans relationship. For this compound, the observed coupling constant confirms the trans arrangement.

b) Circular Dichroism (CD) Spectroscopy: CD spectroscopy is instrumental in determining the absolute configuration of the carbapenem nucleus. The sign of the Cotton effect associated with the n→π* transition of the β-lactam carbonyl group is correlated with the stereochemistry at the bridgehead C-5 position.

  • General Protocol:

    • Dissolve the purified carbapenem in a suitable solvent (e.g., water or a buffer solution).

    • Record the CD spectrum in the far-UV region (typically 200-300 nm).

    • A positive Cotton effect around 230-240 nm is generally indicative of an (R)-configuration at C-5, while a negative Cotton effect suggests an (S)-configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is used to separate enantiomers and diastereomers, confirming stereochemical assignments and determining enantiomeric purity.

  • General Protocol:

    • Utilize a chiral stationary phase (CSP), often based on cyclodextrins or polysaccharide derivatives.

    • Develop a mobile phase (e.g., a mixture of hexane, ethanol, and a modifier like diethylamine) that provides optimal separation of the stereoisomers.

    • Inject the sample and monitor the elution profile using a UV detector. The retention times will differ for the different stereoisomers.

Visualizations

Stereochemical Relationship between Thienamycin and this compound

stereochemical_relationship Thienamycin Thienamycin (5R, 6S, 8R) Epithienamycin_B This compound (5R, 6R, 8S) Thienamycin->Epithienamycin_B Epimerization at C-6 and C-8

Caption: Epimerization at C-6 and C-8 differentiates Thienamycin from this compound.

Generalized Workflow for Stereochemical Determination

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Stereochemical Analysis Fermentation Fermentation Broth Chromatography Multi-step Chromatography Fermentation->Chromatography Pure_Isolate Pure Epithienamycin Analogue Chromatography->Pure_Isolate NMR NMR Spectroscopy (Relative Stereochemistry) Pure_Isolate->NMR CD CD Spectroscopy (Absolute Configuration) Pure_Isolate->CD Chiral_HPLC Chiral HPLC (Stereoisomer Separation) Pure_Isolate->Chiral_HPLC Structure Definitive Stereochemical Assignment NMR->Structure CD->Structure Chiral_HPLC->Structure

Caption: Workflow for the isolation and stereochemical elucidation of epithienamycins.

Structure-Activity Relationship Based on Stereochemistry

sar_stereochemistry Carbapenem_Core Carbapenem Core Stereochemistry C5_Config C-5 Configuration (R) Carbapenem_Core->C5_Config C6_Config C-6 Configuration (trans-H) Carbapenem_Core->C6_Config C8_Config C-8 Side Chain (S-OH) Carbapenem_Core->C8_Config PBP_Binding High Affinity for PBPs C5_Config->PBP_Binding C6_Config->PBP_Binding Beta_Lactamase_Stability Resistance to β-Lactamases C8_Config->Beta_Lactamase_Stability Activity Optimal Biological Activity PBP_Binding->Activity Beta_Lactamase_Stability->Activity

Caption: Impact of key stereocenters on the biological activity of carbapenems.

The Epithienamycin B Biosynthetic Pathway in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithienamycins, a family of carbapenem (B1253116) β-lactam antibiotics, are produced by various Streptomyces species, notably Streptomyces flavogriseus. These compounds are structurally related to thienamycin (B194209) and N-acetylthienamycin, potent and broad-spectrum antibiotics. This technical guide provides an in-depth exploration of the biosynthetic pathway of Epithienamycin (B1209815) B, a prominent member of this family. We will detail the genetic and enzymatic basis of its synthesis, present available quantitative data, and provide comprehensive experimental protocols for key analytical and molecular biology techniques. Furthermore, we will visualize the core biosynthetic pathway and relevant experimental workflows using logical diagrams to facilitate a deeper understanding of this complex process. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, antibiotic drug discovery, and metabolic engineering.

Introduction to Epithienamycin B

This compound belongs to the carbapenem class of β-lactam antibiotics, which are characterized by a carbapenem core structure. These antibiotics are of significant clinical importance due to their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, and their resistance to many β-lactamases. Epithienamycins are produced by several strains of Streptomyces, with Streptomyces flavogriseus being a notable producer.[1] The epithienamycin family consists of at least six distinct compounds that differ in their side chains and stereochemistry.[2] this compound is structurally similar to N-acetylthienamycin, suggesting a closely related biosynthetic origin.

The this compound Biosynthetic Gene Cluster

The biosynthesis of epithienamycins is directed by a dedicated gene cluster. While the specific cluster for this compound in S. flavogriseus has been identified through genome mining, its functional characterization has been largely inferred from the extensively studied thienamycin (thn) gene cluster in Streptomyces cattleya. The two clusters exhibit a high degree of synteny, indicating a conserved biosynthetic logic. The key genes and their putative functions in the epithienamycin pathway are homologous to those in the thienamycin cluster.

Table 1: Key Genes in the Thienamycin/Epithienamycin Biosynthetic Pathway and Their Putative Functions

Gene (in S. cattleya)Proposed Function in Epithienamycin Biosynthesis
thnECarboxymethylproline synthase, involved in the formation of the carbapenam (B8450946) ring from L-glutamate-5-semialdehyde and malonyl-CoA.
thnMβ-lactam synthetase, catalyzes the formation of the β-lactam ring.
thnGOxidoreductase, potentially involved in the desaturation of the carbapenam ring.
thnPEssential for thienamycin biosynthesis, but its precise function is not fully elucidated.
thnRCoenzyme A pyrophosphatase, initiates the breakdown of CoA.
thnHPhosphatase, cleaves the phosphate (B84403) from 4'-phosphopantetheine (B1211885).
thnTPantetheine (B1680023) hydrolase, releases cysteamine (B1669678) from pantetheine.
thnFN-acetyltransferase, responsible for the acetylation of the cysteamine side chain.
thnILysR-type transcriptional regulator, controls the expression of several biosynthetic genes.[3][4]
thnUSARP-family transcriptional regulator, primarily involved in cephamycin C biosynthesis but may have indirect effects.[3]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that can be divided into three main stages: formation of the carbapenem core, synthesis and attachment of the N-acetylcysteaminyl side chain, and final tailoring steps. The pathway is initiated from primary metabolites, including glutamate, acetate (B1210297) (via malonyl-CoA), and coenzyme A.

Formation of the Carbapenem Core

The initial steps involve the formation of the bicyclic carbapenam nucleus. This process is thought to be analogous to the biosynthesis of other carbapenems, starting from the condensation of L-glutamate-5-semialdehyde and malonyl-CoA, catalyzed by a carboxymethylproline synthase (likely a ThnE homolog). This is followed by the ATP-dependent formation of the β-lactam ring by a β-lactam synthetase (a ThnM homolog). Subsequent enzymatic modifications, including desaturation by an oxidoreductase (a ThnG homolog), lead to the formation of the carbapenem core.

Synthesis of the N-acetylcysteaminyl Side Chain

A key feature of epithienamycin and thienamycin biosynthesis is the origin of the cysteaminyl side chain from the stepwise degradation of coenzyme A (CoA), rather than from cysteine.[5] This process involves a cascade of three enzymes:

  • ThnR (CoA pyrophosphatase): Cleaves CoA to produce 4'-phosphopantetheine.

  • ThnH (Phosphatase): Removes the phosphate group from 4'-phosphopantetheine to yield pantetheine.

  • ThnT (Pantetheine hydrolase): Hydrolyzes pantetheine to release cysteamine.

The cysteamine moiety is then attached to the carbapenem core.

N-Acetylation and Final Tailoring

The final step in the formation of the N-acetylcysteaminyl side chain is the acetylation of the amino group of the cysteamine moiety. This reaction is catalyzed by an N-acetyltransferase, a homolog of ThnF from the thienamycin pathway.[5] ThnF utilizes acetyl-CoA as the acetyl group donor. It is at this stage or through subsequent epimerization that the specific stereochemistry of this compound is established, distinguishing it from other epithienamycins and N-acetylthienamycin.

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

Epithienamycin_B_Biosynthesis cluster_precursors Primary Metabolites cluster_core Carbapenem Core Formation cluster_side_chain Side Chain Synthesis L-Glutamate-5-semialdehyde L-Glutamate-5-semialdehyde Malonyl-CoA Malonyl-CoA Carbapenam Intermediate Carbapenam Intermediate Malonyl-CoA->Carbapenam Intermediate Coenzyme A Coenzyme A 4'-Phosphopantetheine 4'-Phosphopantetheine Coenzyme A->4'-Phosphopantetheine ThnR homolog Acetyl-CoA Acetyl-CoA This compound This compound Acetyl-CoA->this compound Carbapenem Core Carbapenem Core Carbapenam Intermediate->Carbapenem Core ThnM, ThnG homologs Carbapenem Core->this compound Pantetheine Pantetheine 4'-Phosphopantetheine->Pantetheine ThnH homolog Cysteamine Cysteamine Pantetheine->Cysteamine ThnT homolog Cysteamine->this compound Attachment & Acetylation (ThnF homolog)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited in the publicly available literature. Most studies have focused on the qualitative identification of the compounds and the elucidation of the biosynthetic pathway through genetic and biochemical methods. However, some data on the production of related compounds and the activity of homologous enzymes can provide valuable insights.

Table 2: Production Titers of Related Carbapenems in Streptomyces

CompoundProducing StrainFermentation ConditionsTiterReference
Clavulanic AcidS. clavuligerusFed-batch, 10 L bioreactor, glycerol (B35011) feed1.6 g/L[6]
ThienamycinS. cattleyaNot specifiedNot specified[7]
EpithienamycinsS. flavogriseusVaried fermentation conditions to enrich for specific family membersNot quantified[1]

Table 3: Kinetic Parameters of a Related N-terminal Acetyltransferase

EnzymeSubstrateKmkcatReference
A putative N-terminal acetyltransferaseModel peptideNot availableNot available[8]

Note: Specific kinetic data for the N-acetyltransferase involved in this compound biosynthesis is not currently available. The provided reference describes a general assay for N-terminal acetyltransferases.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Fermentation and Extraction of this compound from Streptomyces flavogriseus

This protocol describes the cultivation of S. flavogriseus and the subsequent extraction of epithienamycins from the fermentation broth.

Materials:

  • Streptomyces flavogriseus strain

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., Starch Casein Broth)

  • Ethyl acetate

  • Whatman No. 1 filter paper

  • Separating funnel

  • Rotary evaporator

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. flavogriseus spores or mycelia into 50 mL of seed medium in a 250 mL flask. Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate 200 mL of production medium in a 500 mL flask with 10% (v/v) of the seed culture. Incubate at 28°C with shaking at 200 rpm for 7-10 days.[9]

  • Harvesting: After the incubation period, harvest the fermentation broth by centrifugation at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.

  • Extraction: Filter the supernatant through Whatman No. 1 filter paper. Transfer the filtrate to a separating funnel and add an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes and allow the layers to separate.[9]

  • Concentration: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate. Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: The resulting crude extract can be stored at -20°C for further analysis.

Extraction_Workflow Centrifugation Centrifugation Mycelia (discard) Mycelia (discard) Centrifugation->Mycelia (discard) Supernatant Supernatant Centrifugation->Supernatant Filtration Filtration Supernatant->Filtration Filtered Supernatant Filtered Supernatant Filtration->Filtered Supernatant Liquid-Liquid Extraction (Ethyl Acetate) Liquid-Liquid Extraction (Ethyl Acetate) Filtered Supernatant->Liquid-Liquid Extraction (Ethyl Acetate) Aqueous Layer (discard) Aqueous Layer (discard) Liquid-Liquid Extraction (Ethyl Acetate)->Aqueous Layer (discard) Ethyl Acetate Extract Ethyl Acetate Extract Liquid-Liquid Extraction (Ethyl Acetate)->Ethyl Acetate Extract Concentration (Rotary Evaporation) Concentration (Rotary Evaporation) Ethyl Acetate Extract->Concentration (Rotary Evaporation) Crude Epithienamycin Extract Crude Epithienamycin Extract Concentration (Rotary Evaporation)->Crude Epithienamycin Extract

Caption: Workflow for the extraction of epithienamycins.

HPLC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in crude extracts or purified fractions using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Crude epithienamycin extract or purified sample

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • HPLC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Dissolve the dried crude extract in a suitable solvent (e.g., 50% acetonitrile in water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation:

    • Inject 5-10 µL of the prepared sample onto the C18 column.

    • Use a gradient elution program, for example:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full scan analysis to determine the [M+H]+ ion of this compound.

    • Develop a Multiple Reaction Monitoring (MRM) method for targeted quantification, using the transition from the precursor ion to a characteristic product ion. The fragmentation of the β-lactam ring is a common characteristic of carbapenems.[10][11][12]

  • Data Analysis: Identify and quantify this compound based on its retention time and specific MRM transition.

Conclusion

The biosynthetic pathway of this compound in Streptomyces is a fascinating example of the intricate enzymatic machinery evolved for the production of complex natural products. While significant progress has been made in understanding this pathway, primarily through comparative analysis with the thienamycin pathway, further research is needed to fully elucidate the specific enzymatic steps, their kinetics, and the regulatory networks that control the production of these important antibiotics. The protocols and information provided in this guide aim to facilitate future investigations into the biosynthesis of epithienamycins, with the ultimate goal of enabling the rational design of novel carbapenem antibiotics through metabolic engineering and synthetic biology approaches.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Epithienamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin (B1209815) B, also known as MM 22382, is a naturally occurring carbapenem (B1253116) antibiotic belonging to the broader class of β-lactam antibiotics.[1][2] Produced by various species of the genus Streptomyces, including Streptomyces cattleya and Streptomyces olivaceus, it is a member of the epithienamycin family of antibiotics.[1][3] Like other carbapenems, Epithienamycin B exhibits broad-spectrum antibacterial activity by interfering with the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and characterization, and an illustrative representation of its mechanism of action.

Chemical and Physical Properties

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1]
Synonyms MM 22382, 65376-20-7[2]
Molecular Formula C₁₃H₁₆N₂O₅S[1][2]
Molecular Weight 312.34 g/mol [1][2]
CAS Number 65376-20-7[2]

Table 2: Physical Properties of this compound

PropertyValueNotes
Physical State Not explicitly reported. Likely a solid at room temperature.Based on related compounds.
Appearance Not explicitly reported.
Melting Point Not available in searched resources.
Solubility Not available in searched resources.Expected to have some solubility in water and polar organic solvents.
pKa Not available in searched resources.

Spectroscopic Data

The structural elucidation of the epithienamycin family, including this compound, has historically relied on a combination of spectroscopic techniques. While specific, detailed spectra for this compound are not widely published, the methodologies employed for its characterization are known.

Table 3: Spectroscopic Data for this compound

TechniqueDescription
¹H NMR Used for determining the proton environment in the molecule. Specific chemical shifts are not available in the searched resources.
¹³C NMR Provides information on the carbon skeleton of the molecule. Specific spectral data is not available in the searched resources.
Infrared (IR) Spectroscopy Used to identify functional groups present in the molecule, such as the β-lactam carbonyl, hydroxyl, and amide groups. Specific absorption bands are not available in the searched resources.
UV-Vis Spectroscopy Provides information on the electronic transitions within the molecule, particularly the conjugated systems. The λmax is not available in the searched resources for this compound specifically.
Mass Spectrometry (MS) Used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation. The exact mass is 312.07799279 Da.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the production, isolation, and purification of this compound are not explicitly available. However, based on the literature for the epithienamycin family and general methods for antibiotic isolation from Streptomyces, a generalized workflow can be outlined.

Fermentation and Production

A generalized protocol for the production of epithienamycins from Streptomyces species involves submerged fermentation in a nutrient-rich medium.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Production Phase cluster_Harvest Harvesting Spore_Stock Spore stock of Streptomyces sp. Seed_Culture Seed culture in nutrient broth Spore_Stock->Seed_Culture Inoculation Production_Flask Inoculation of production medium Seed_Culture->Production_Flask Incubation Incubation with shaking (e.g., 28-30°C for 5-7 days) Production_Flask->Incubation Centrifugation Centrifugation to separate biomass and supernatant Incubation->Centrifugation Supernatant Supernatant containing this compound Centrifugation->Supernatant

A generalized workflow for the fermentation of Streptomyces to produce this compound.
Isolation and Purification

The isolation and purification of epithienamycins typically involve a series of chromatographic steps.

Purification_Workflow cluster_Chromatography Chromatographic Purification Supernatant Crude Supernatant Ion_Exchange Ion-Exchange Chromatography (e.g., Dowex 1) Supernatant->Ion_Exchange Adsorption Adsorption Chromatography (e.g., Amberlite XAD-2) Ion_Exchange->Adsorption Elution Size_Exclusion Size-Exclusion Chromatography (e.g., Biogel) Adsorption->Size_Exclusion Further purification Pure_Epithienamycin_B Pure this compound Size_Exclusion->Pure_Epithienamycin_B

A generalized workflow for the isolation and purification of this compound.

Mechanism of Action

As a β-lactam antibiotic, this compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. The primary targets of carbapenems are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.

The binding of this compound to PBPs is an irreversible acylation reaction that inactivates the enzyme. This disruption of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.

Mechanism_of_Action EpithienamycinB This compound PBP Penicillin-Binding Proteins (PBPs) EpithienamycinB->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Wall->Cell_Lysis Leads to (when weakened)

Signaling pathway of this compound's mechanism of action.

Conclusion

This compound is a member of the potent carbapenem class of antibiotics. While its fundamental chemical identity is established, a comprehensive public repository of its specific physical properties and detailed experimental protocols remains elusive. The information presented in this guide, compiled from available databases and scientific literature, provides a foundational understanding for researchers and drug development professionals. Further investigation into the primary literature is recommended to potentially uncover more detailed experimental data. The general mechanism of action, shared with other β-lactam antibiotics, underscores its potential as a lead compound for further antibiotic development.

References

An In-depth Technical Guide to the Mechanism of Action of Epithienamycin B on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin B belongs to the carbapenem (B1253116) class of β-lactam antibiotics, which are potent broad-spectrum antibacterial agents. Like other members of its class, this compound exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its interaction with bacterial cell wall synthesis machinery. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will also draw upon data from the closely related and well-studied carbapenems, thienamycin (B194209) and imipenem (B608078), to provide a comprehensive understanding of its probable mode of action.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The fundamental mechanism of action of this compound is the inhibition of the final stages of peptidoglycan synthesis in bacterial cell walls. Peptidoglycan, an essential polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, provides structural integrity to the bacterial cell, protecting it from osmotic lysis. This compound's primary targets are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes responsible for the transpeptidation and carboxypeptidation reactions that are crucial for the cross-linking of peptidoglycan strands.

By binding to the active site of these enzymes, this compound acylates a critical serine residue, forming a stable, covalent adduct. This irreversible inactivation of PBPs prevents the formation of the peptide cross-links, leading to a weakened cell wall and ultimately, cell death.

Signaling Pathway of Bacterial Cell Wall Synthesis Inhibition

G cluster_periplasm Periplasm cluster_outcome Outcome PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Mature Cell Wall) PBP->Crosslinked_Peptidoglycan Catalyzes cross-linking Weakened_Cell_Wall Weakened Cell Wall PBP->Weakened_Cell_Wall Inhibition of Cross-linking Peptidoglycan_precursors Peptidoglycan Precursors (Lipid II) Peptidoglycan_precursors->PBP Binds to active site EpithienamycinB This compound EpithienamycinB->PBP Irreversibly Acylates Cell_Lysis Cell Lysis (Bactericidal Effect) Weakened_Cell_Wall->Cell_Lysis

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Data Presentation: Penicillin-Binding Protein (PBP) Affinity Profile

Target PBP (in E. coli)Binding Affinity of Thienamycin[1][2]Binding Affinity of Imipenem[3]Probable Binding Affinity of this compoundConsequence of Inhibition
PBP 1a/1b HighAppreciableHighInhibition of cell elongation, leading to cell lysis.
PBP 2 High (Highest affinity)Very HighVery HighFormation of spherical cells (loss of rod shape).
PBP 3 LowLowLowMinimal effect on cell division (septum formation).
PBP 4 HighVery HighHighInhibition of D-alanine carboxypeptidase activity.
PBP 5/6 HighAppreciableHighInhibition of D-alanine carboxypeptidase activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of carbapenem antibiotics like this compound.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the relative affinity of a test compound (e.g., this compound) for various PBPs by measuring its ability to compete with a labeled β-lactam (e.g., fluorescently tagged penicillin) for binding to these proteins.

a. Preparation of Bacterial Membranes:

  • Grow the bacterial strain of interest (e.g., Escherichia coli) to mid-logarithmic phase in a suitable broth medium.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Resuspend the cell pellet in the same buffer and lyse the cells by sonication or French press.

  • Remove intact cells and cellular debris by low-speed centrifugation.

  • Pellet the membrane fraction by ultracentrifugation.

  • Resuspend the membrane pellet in a minimal volume of buffer and determine the protein concentration (e.g., using a Bradford assay).

b. Competition Binding Assay:

  • In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the unlabeled test antibiotic (this compound).

  • Include a control with no unlabeled antibiotic.

  • After a pre-incubation period to allow for binding, add a fixed, subsaturating concentration of a fluorescently labeled penicillin (e.g., Bocillin FL).

  • Incubate the reaction mixture for a specific time to allow the labeled penicillin to bind to any available PBPs.

  • Stop the reaction by adding a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and boiling.

  • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Quantify the fluorescence intensity of each PBP band. The concentration of the test antibiotic that causes a 50% reduction in the fluorescence intensity for a specific PBP is its IC50 value.

Workflow for PBP Competition Assay

G cluster_workflow PBP Competition Assay Workflow Start Start Prepare_Membranes Prepare Bacterial Membranes Start->Prepare_Membranes Incubate_Unlabeled Incubate Membranes with Increasing Concentrations of this compound Prepare_Membranes->Incubate_Unlabeled Add_Labeled Add Fluorescently Labeled Penicillin Incubate_Unlabeled->Add_Labeled Incubate_Labeled Incubate to Allow Labeled Penicillin Binding Add_Labeled->Incubate_Labeled SDS_PAGE Separate Proteins by SDS-PAGE Incubate_Labeled->SDS_PAGE Visualize Visualize and Quantify Fluorescence SDS_PAGE->Visualize Calculate_IC50 Calculate IC50 Values Visualize->Calculate_IC50 End End Calculate_IC50->End

References

Epithienamycin B: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Spectrum of the Epithienamycin (B1209815) Family

The epithienamycin family, comprising at least six distinct compounds including Epithienamycin B, demonstrates a broad spectrum of in vitro activity against a diverse range of bacterial species.[1] The potency of these related molecules can vary significantly, with as much as a 27-fold difference in activity observed between the most and least active components.[1]

Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound, the following table presents illustrative MIC data for the closely related and well-studied carbapenem (B1253116), imipenem (B608078) (N-formimidoyl thienamycin), to provide context for the expected spectrum of activity. Carbapenems as a class are known for their broad efficacy against both Gram-positive and Gram-negative bacteria.[2][3][4]

Table 1: Illustrative In Vitro Antibacterial Spectrum of Imipenem

Bacterial SpeciesTypeMIC Range (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)Gram-positive≤0.031[5]
Streptococcus pneumoniaeGram-positive≤0.031[5]
Streptococcus faecalis (Enterococcus faecalis)Gram-positive≤1.0[5]
Escherichia coliGram-negative≤2.0[6]
Pseudomonas aeruginosaGram-negative≤4.0[5]
Serratia marcescensGram-negative≤4.0[5]
Enterobacter spp.Gram-negative≤4.0[5]
Bacteroides fragilisAnaerobe-

Note: This data is for imipenem and is intended to be illustrative of the potential broad-spectrum activity of carbapenems like this compound. The actual MIC values for this compound may vary.

Mechanism of Action

As a beta-lactam antibiotic, this compound is understood to exert its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This mechanism is shared with other beta-lactam antibiotics such as penicillins, cephalosporins, and other carbapenems.

The key steps in the mechanism of action are as follows:

  • Penetration of the Bacterial Cell Wall : The antibiotic must first penetrate the outer layers of the bacterial cell to reach its target.

  • Binding to Penicillin-Binding Proteins (PBPs) : The primary targets of beta-lactam antibiotics are the PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall.

  • Inhibition of Transpeptidation : By binding to PBPs, this compound acylates the active site of the enzyme, rendering it inactive. This blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.

  • Cell Lysis : The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This ultimately results in cell lysis and bacterial death.

The following diagram illustrates the generalized mechanism of action for beta-lactam antibiotics.

Beta-Lactam Mechanism of Action cluster_0 Bacterial Cell Epithienamycin_B This compound PBP Penicillin-Binding Proteins (PBPs) Epithienamycin_B->PBP Cell_Wall_Synthesis Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the antibacterial spectrum of a compound like this compound is typically achieved through standardized in vitro susceptibility testing methods. The following is a detailed, generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.

Materials:

  • Pure, isolated this compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Bacterial cultures of test organisms (e.g., ATCC reference strains)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube of sterile broth. b. Incubate the broth culture at 35-37°C until it reaches the log phase of growth, typically equivalent to a 0.5 McFarland turbidity standard. c. Dilute the bacterial suspension in sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent and then dilute it in CAMHB to the highest concentration to be tested. b. Perform serial two-fold dilutions of the antibiotic in CAMHB across the wells of the 96-well microtiter plate. Typically, 10-12 dilutions are prepared.

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only). c. Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC: a. After incubation, visually inspect the microtiter plate for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

The following diagram outlines the general workflow for determining the antibacterial spectrum.

Antibacterial Spectrum Workflow Start Start: Pure This compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of this compound Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End: Antibacterial Spectrum Data Read_MIC->End

Caption: Workflow for MIC determination.

Conclusion

This compound, as a member of the epithienamycin family of carbapenem antibiotics, holds promise as a broad-spectrum antibacterial agent. While specific quantitative data on its activity remains limited in publicly accessible literature, its structural similarity to thienamycin (B194209) and imipenem suggests a potent effect against a wide range of Gram-positive and Gram-negative bacteria. The mechanism of action, centered on the inhibition of bacterial cell wall synthesis, is well-established for this class of antibiotics. Further research is warranted to fully elucidate the specific antibacterial spectrum and potency of this compound to determine its potential clinical utility. The standardized protocols outlined in this guide provide a framework for such future investigations.

References

An In-depth Technical Guide to Epithienamycin B Derivatives: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithienamycins, a family of naturally occurring carbapenem (B1253116) antibiotics produced by Streptomyces flavogriseus, represent a cornerstone in the development of broad-spectrum β-lactam antibacterial agents. As cell wall active antibiotics, their mechanism of action involves the critical acylation of penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis.[1][2] Epithienamycin (B1209815) B, a notable member of this family, has garnered interest for its potent bioactivity. However, like its close relative thienamycin (B194209), inherent instability has driven extensive research into the synthesis and evaluation of more stable and effective derivatives. This guide provides a comprehensive overview of the core principles governing the synthesis, basic properties, and structure-activity relationships (SAR) of Epithienamycin B derivatives, drawing on the broader knowledge of carbapenem chemistry to illuminate this specific class of compounds.

Core Structure and Physicochemical Properties

This compound belongs to the carbapenem class of β-lactam antibiotics, characterized by a bicyclic ring system composed of a β-lactam ring fused to a five-membered ring containing a double bond between C2 and C3. The general instability of early carbapenems in aqueous solutions spurred the development of derivatives with enhanced chemical stability. A key advancement in this area was the introduction of a 1β-methyl group, which significantly improves stability against dehydropeptidase-I (DHP-I), a renal enzyme that hydrolyzes and inactivates many carbapenems.[3]

Below is a table summarizing the computed physicochemical properties of this compound and the related compound, Epithienamycin. This data serves as a baseline for understanding the modifications that can be made to the core structure to develop derivatives with improved pharmacokinetic profiles.

PropertyThis compound (MM 22382)Epithienamycin
Molecular Formula C13H16N2O5SC11H16N2O4S
Molecular Weight 312.34 g/mol 272.32 g/mol
IUPAC Name (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
XLogP3 -0.4-3.0
Hydrogen Bond Donor Count 34
Hydrogen Bond Acceptor Count 66
Rotatable Bond Count 56

Data sourced from PubChem.[1][4]

Synthesis of this compound Derivatives

The total synthesis of carbapenems like thienamycin and its epimers is well-established and provides a framework for the synthesis of this compound derivatives.[4] Synthetic strategies generally focus on the stereoselective construction of the bicyclic core and the subsequent introduction of side chains at the C2 and C6 positions.

General Synthetic Workflow

The synthesis of this compound derivatives can be conceptualized through the following workflow. This diagram illustrates the key stages, from the construction of the core azetidinone ring to the final derivatization and purification.

G A Azetidinone Ring Formation B Introduction of C6 Side Chain A->B C Cyclization to Carbapenem Core B->C D Introduction of C2 Side Chain Precursor C->D E Derivatization of C2 Side Chain D->E F Deprotection E->F G Purification and Characterization F->G

General synthetic workflow for this compound derivatives.
Experimental Protocol: A Representative Synthesis of a Carbapenem Core

While specific protocols for this compound derivatives are not widely available, the following represents a generalized procedure for the synthesis of a carbapenem intermediate, based on established methodologies for related compounds.

Step 1: Azetidinone Ring Formation A common route to the azetidinone (β-lactam) ring is the Staudinger cycloaddition of a ketene (B1206846) with an imine. For a stereocontrolled synthesis, chiral auxiliaries or asymmetric catalysts are often employed.

Step 2: Introduction of the C6 Side Chain The hydroxyethyl (B10761427) side chain at the C6 position is typically introduced via an aldol (B89426) condensation reaction with the enolate of the azetidinone. The stereochemistry of this addition is crucial for the final biological activity of the antibiotic.

Step 3: Cyclization to the Carbapenem Core The five-membered ring is formed through an intramolecular Wittig reaction or a similar cyclization strategy, creating the characteristic carbapenem bicyclic system.

Step 4: Introduction and Derivatization of the C2 Side Chain The C2 side chain, which significantly influences the antibacterial spectrum and potency, is introduced by reacting the enol phosphate (B84403) or a similar activated intermediate with a desired thiol. For this compound derivatives, this would involve the introduction of a modified N-acetylcysteamine moiety.

Step 5: Deprotection and Purification Protecting groups used during the synthesis are removed under appropriate conditions, and the final compound is purified using techniques such as high-performance liquid chromatography (HPLC).

Biological Activity and Structure-Activity Relationships

The antibacterial activity of this compound and its derivatives is attributed to their ability to inhibit bacterial cell wall synthesis. Like other β-lactams, they act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

Mechanism of Action: PBP Inhibition

The following diagram illustrates the mechanism of action of this compound derivatives at a conceptual level.

G A This compound Derivative B Penicillin-Binding Protein (PBP) A->B Covalent Binding C Acylated PBP (Inactive) B->C D Inhibition of Peptidoglycan Cross-linking C->D E Bacterial Cell Lysis D->E

Mechanism of action of this compound derivatives.
Structure-Activity Relationship (SAR)

The biological activity of carbapenem antibiotics is highly dependent on their stereochemistry and the nature of the side chains at the C2 and C6 positions.

  • C6 Side Chain: The (R)-hydroxyethyl group at C6 is generally important for potent antibacterial activity and stability against some β-lactamases.

  • C2 Side Chain: The C2 side chain plays a crucial role in determining the antibacterial spectrum and potency. Modifications to the N-acetylcysteamine moiety of this compound can lead to derivatives with altered activity against Gram-positive and Gram-negative bacteria.

  • 1β-Methyl Group: As previously mentioned, the introduction of a methyl group at the 1β-position enhances stability against DHP-I, a key consideration in the design of systemically active carbapenems.

Antibacterial Spectrum
Bacterial SpeciesRepresentative MIC (µg/mL) of Thienamycin
Staphylococcus aureus≤ 0.1
Streptococcus pneumoniae≤ 0.1
Enterococcus faecalis0.2 - 1.6
Escherichia coli0.1 - 0.4
Klebsiella pneumoniae0.2 - 0.8
Pseudomonas aeruginosa0.8 - 3.1
Bacteroides fragilis≤ 0.1

Note: These values are illustrative and can vary depending on the specific strain and testing conditions.

Experimental Protocols for Biological Evaluation

The in vitro antibacterial activity of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using standardized methods.

Broth Microdilution Method for MIC Determination

This is a widely used method for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Test Compound: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

The following diagram outlines the workflow for this experimental protocol.

G A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilution of Derivative in Microtiter Plate B->C D Incubate Plate C->D E Read and Record MIC D->E

Workflow for MIC determination by broth microdilution.

Conclusion

This compound and its derivatives remain a promising area of research in the quest for new and effective antibacterial agents. While specific data on a wide range of this compound derivatives is limited, the extensive knowledge base surrounding the broader carbapenem class provides a solid foundation for the rational design and synthesis of novel analogues. Future research in this area will likely focus on the development of derivatives with enhanced stability, an expanded antibacterial spectrum, and reduced susceptibility to resistance mechanisms. The synthetic and evaluative methodologies outlined in this guide provide a framework for these ongoing and future research endeavors.

References

Methodological & Application

Total Synthesis of Epithienamycin B: A Detailed Methodology for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epithienamycin B is a naturally occurring carbapenem (B1253116) antibiotic belonging to the thienamycin (B194209) family of β-lactam antibiotics. These compounds are of significant interest to the pharmaceutical industry due to their potent and broad-spectrum antibacterial activity. The carbapenems are characterized by a bicyclic core structure, which consists of a fused β-lactam and a five-membered ring. A key structural feature of this compound is the stereochemistry of the hydroxyethyl (B10761427) side chain at position C-6, which is in an (S)-configuration, making it an epimer of thienamycin at the C-8 position. This subtle stereochemical difference can significantly impact the biological activity and stability of the molecule. The total synthesis of this compound is a challenging endeavor that requires precise control of stereochemistry and the use of sophisticated synthetic methodologies. This document provides a detailed account of a methodology for the total synthesis of (±)-8-epithienamycin, which corresponds to a racemic mixture containing this compound, based on established synthetic routes.

Retrosynthetic Analysis and Strategy

The synthetic strategy for (±)-8-epithienamycin hinges on the construction of the core carbapenem bicyclic system and the stereocontrolled introduction of the side chains. A convergent approach is often employed, where the β-lactam ring is first synthesized and then fused with the five-membered ring.

A plausible retrosynthetic analysis breaks down the target molecule into simpler, more readily available starting materials. The key disconnections are at the C-3 side chain and the bond forming the five-membered ring. This leads back to a key intermediate, a bicyclic lactam, which can be synthesized from a diazo keto ester.

Experimental Protocols

The following protocols are based on the total synthesis of (±)-8-epithienamycin.

Synthesis of the Bicyclic Lactam Core

The construction of the carbapenem core is a critical phase of the synthesis. A key step involves an intramolecular C-H insertion reaction of a diazo keto ester, catalyzed by a rhodium catalyst.

1. Preparation of the Diazo Keto Ester:

The synthesis begins with the preparation of a suitable diazo keto ester from commercially available starting materials. This typically involves multiple steps, including esterification and diazotization reactions.

2. Rhodium-Catalyzed Intramolecular C-H Insertion:

This is the key ring-forming step to generate the bicyclic lactam.

  • Reaction: The diazo keto ester is dissolved in a suitable solvent (e.g., dichloromethane).

  • Catalyst: A catalytic amount of rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄) is added.

  • Conditions: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Introduction of the Hydroxyethyl Side Chain and Stereochemical Control

The next crucial step is the introduction of the hydroxyethyl side chain with the correct stereochemistry. This is often achieved through an aldol (B89426) condensation followed by stereoselective reduction.

1. Aldol Condensation:

  • Reaction: The bicyclic lactam is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding enolate.

  • Aldehyde Addition: Acetaldehyde is then added to the enolate solution to initiate the aldol reaction.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent.

2. Stereoselective Reduction of the Aldol Adduct:

The resulting mixture of aldol diastereomers is then reduced to establish the desired stereochemistry of the hydroxyethyl side chain.

  • Reducing Agent: A bulky reducing agent, such as potassium tri-sec-butylborohydride (K-Selectride®), is often used to achieve high stereoselectivity.

  • Conditions: The reduction is typically carried out at low temperature in an inert solvent like tetrahydrofuran (B95107) (THF).

  • Separation of Diastereomers: The resulting diastereomeric mixture of alcohols, corresponding to (±)-thienamycin and (±)-8-epithienamycin precursors, can be separated by careful column chromatography.

Final Steps: Side Chain Installation and Deprotection

The final stages of the synthesis involve the introduction of the C-3 side chain and the removal of protecting groups.

1. Introduction of the C-3 Side Chain:

  • Activation: The C-3 position of the bicyclic intermediate is activated, often by conversion to an enol phosphate.

  • Nucleophilic Substitution: The activated intermediate is then reacted with the desired side-chain precursor, which for this compound is a protected (E)-2-acetamidoethenylthiol.

2. Deprotection:

  • Reaction: The protecting groups on the carboxylic acid and the side chain are removed under appropriate conditions. For example, p-nitrobenzyl (PNB) esters are commonly cleaved by hydrogenolysis using a palladium catalyst.

  • Purification: The final product, (±)-Epithienamycin B, is purified by high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of a racemic mixture of thienamycin and 8-epithienamycin. The separation of these diastereomers is a critical step for obtaining the desired epimer.

StepReactantsProduct(s)Typical Yield (%)
Rhodium-Catalyzed C-H InsertionDiazo keto esterBicyclic lactam70-85
Aldol CondensationBicyclic lactam, AcetaldehydeAldol adducts (mixture of diastereomers)60-75
Stereoselective Reduction & SeparationAldol adductsSeparated thienamycin and 8-epithienamycin precursors30-40 (for each)
Side Chain Installation and Deprotection8-epithienamycin precursor, Side-chain thiol(±)-8-epithienamycin40-50

Visualizations

Logical Workflow of the Total Synthesis

Total_Synthesis_Workflow Start Starting Materials DiazoKetoEster Diazo Keto Ester Synthesis Start->DiazoKetoEster BicyclicLactam Bicyclic Lactam Core DiazoKetoEster->BicyclicLactam Rh₂(OAc)₄ Aldol Aldol Condensation BicyclicLactam->Aldol LDA, Acetaldehyde AldolAdducts Mixture of Aldol Adducts Aldol->AldolAdducts Reduction Stereoselective Reduction AldolAdducts->Reduction K-Selectride® Separation Diastereomer Separation Reduction->Separation ThienamycinPrecursor Thienamycin Precursor Separation->ThienamycinPrecursor EpithienamycinPrecursor This compound Precursor Separation->EpithienamycinPrecursor SideChain Side Chain Installation EpithienamycinPrecursor->SideChain Deprotection Deprotection SideChain->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Overall workflow for the total synthesis of this compound.

Key Ring-Forming Reaction

Ring_Formation cluster_start Starting Material cluster_product Product Diazo Diazo Keto Ester Catalyst Rh₂(OAc)₄ Diazo->Catalyst Bicyclic Bicyclic Lactam Catalyst->Bicyclic Intramolecular C-H Insertion

Caption: Rhodium-catalyzed intramolecular C-H insertion for core synthesis.

Epithienamycin B purification protocol using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of Epithienamycin (B1209815) B Using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Epithienamycin B belongs to the epithienamycin family, a group of at least six distinct β-lactam antibiotics produced by the bacterium Streptomyces flavogriseus.[1][2] These compounds are part of the broader carbapenem (B1253116) class of antibiotics, which are structurally related to thienamycin.[1] The purification of individual epithienamycins from complex fermentation broths is essential for their structural elucidation, pharmacological testing, and further development as potential therapeutic agents. The carbapenem ring system, characteristic of this family, makes them of significant interest in antibiotic research.[1]

This document outlines a representative multi-step column chromatography protocol for the purification of this compound. The methodology is synthesized from established procedures for the isolation of the epithienamycin family and closely related compounds like thienamycin.[1][3] The protocol employs a sequence of adsorbent, ion-exchange, and size-exclusion chromatography to achieve substantial purification. Given the sensitivity of the β-lactam ring, particularly to hydrolysis at pH values above 8, careful control of pH throughout the purification process is critical to maintain the integrity of the antibiotic.[3]

Materials and Reagents

  • Fermentation broth of Streptomyces flavogriseus containing epithienamycins

  • Amberlite® XAD-2 or XAD-1600N adsorbent resin

  • Dowex® 1 series (e.g., 1x2 or 1x8) anion exchange resin

  • Bio-Gel® P-2 size-exclusion resin

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Phosphate buffers (e.g., potassium phosphate)

  • Deionized water

  • Methanol (B129727) or Acetone (B3395972)

  • Analytical HPLC system with a C18 column

  • UV Spectrophotometer

  • Freeze-dryer/Lyophilizer

Experimental Workflow Diagram

EpithienamycinB_Purification cluster_0 Upstream & Sample Prep cluster_1 Purification Steps cluster_2 Analysis & Final Product Fermentation S. flavogriseus Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation ClarifiedBroth Clarified Supernatant (Crude Extract) Centrifugation->ClarifiedBroth XAD2 Step 1: Amberlite XAD-2 (Adsorption/Desalting) ClarifiedBroth->XAD2 Dowex1 Step 2: Dowex 1 (Anion Exchange) XAD2->Dowex1 BioGelP2 Step 3: Bio-Gel P-2 (Size Exclusion) Dowex1->BioGelP2 FractionCollection Fraction Collection & Analysis (HPLC/UV) BioGelP2->FractionCollection Pooling Pool Pure Fractions FractionCollection->Pooling Lyophilization Lyophilization Pooling->Lyophilization PurifiedProduct Purified this compound Lyophilization->PurifiedProduct

Caption: Workflow for the purification of this compound.

Experimental Protocols

Sample Preparation: Clarification of Fermentation Broth
  • Harvest the fermentation broth from the S. flavogriseus culture.

  • Remove microbial cells and large debris by centrifugation at 5,000 x g for 30 minutes at 4°C.

  • Filter the resulting supernatant through a 0.45 µm filter to obtain a clarified crude extract. Adjust the pH to neutral (pH 6.5-7.0) with dilute HCl or NaOH if necessary.

Step 1: Adsorption Chromatography on Amberlite® XAD-2

This initial step captures the epithienamycin compounds from the dilute broth, concentrating them and removing salts, sugars, and other highly polar impurities.

  • Column Preparation:

    • Prepare a slurry of Amberlite® XAD-2 resin in deionized water and pour it into an appropriately sized glass column.

    • Wash the packed column extensively with deionized water.

  • Sample Loading:

    • Load the clarified supernatant onto the column at a low flow rate. The total volume of broth that can be processed depends on the column volume and the concentration of the target compounds.

  • Washing:

    • Wash the column with several column volumes of deionized water to elute unbound, highly polar impurities. Monitor the column effluent with a UV detector at ~300 nm until the baseline is stable.

  • Elution:

    • Elute the bound epithienamycins using a step gradient of aqueous methanol or acetone (e.g., 20%, 50%, 80% methanol in water).

    • Collect fractions and analyze them by HPLC or a bioassay to identify those containing the epithienamycin family.

  • Pooling and Concentration:

    • Pool the active fractions.

    • Remove the organic solvent under reduced pressure (rotary evaporation).

    • Lyophilize the remaining aqueous solution to obtain a concentrated, desalted powder.

Step 2: Anion Exchange Chromatography on Dowex® 1

This step separates the epithienamycins from other neutral or positively charged molecules based on their anionic character at neutral or slightly alkaline pH.

  • Column Preparation:

    • Swell the Dowex® 1 resin according to the manufacturer's instructions.

    • Pack the column and equilibrate it with a low ionic strength buffer (e.g., 0.01 M potassium phosphate, pH 7.0).

  • Sample Loading:

    • Dissolve the lyophilized powder from Step 1 in the equilibration buffer.

    • Load the sample onto the equilibrated Dowex® 1 column.

  • Washing:

    • Wash the column with the equilibration buffer to remove any unbound components.

  • Elution:

    • Elute the bound compounds using a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the equilibration buffer).

    • Collect fractions throughout the gradient elution.

  • Fraction Analysis:

    • Analyze fractions using HPLC to identify those containing this compound. It should elute as a distinct peak or in a specific region of the salt gradient.

Step 3: Size-Exclusion Chromatography on Bio-Gel® P-2

This final polishing step separates this compound from closely related epithienamycins and other small molecule impurities based on differences in molecular size.

  • Column Preparation:

    • Prepare the Bio-Gel® P-2 resin by hydrating it in the chosen mobile phase (e.g., deionized water or a volatile buffer like ammonium (B1175870) acetate).

    • Pack the column and equilibrate it with the mobile phase until a stable baseline is achieved.

  • Sample Preparation and Loading:

    • Pool the this compound-containing fractions from the Dowex® 1 column. Desalt the sample if necessary (e.g., using another XAD-2 step or dialysis if the sample volume is large).

    • Concentrate the sample to a small volume.

    • Carefully load the concentrated sample onto the top of the Bio-Gel® P-2 column.

  • Elution:

    • Elute the sample isocratically with the mobile phase at a constant, slow flow rate.

    • Collect small fractions.

  • Final Analysis and Storage:

    • Analyze the fractions by HPLC to identify the purest this compound fractions.

    • Pool the pure fractions, freeze them, and lyophilize to obtain the final purified powder.

    • Store the purified this compound at -20°C or below in a desiccated environment.

Data Presentation: Chromatographic Parameters

The following table summarizes the typical parameters for each purification step, based on the literature for the epithienamycin family and related carbapenems.[1][3][4]

ParameterStep 1: Amberlite XAD-2Step 2: Dowex 1Step 3: Bio-Gel P-2
Resin Type Adsorbent ResinStrong Anion ExchangeGel Filtration (Size Exclusion)
Stationary Phase Polystyrene-divinylbenzenePolystyrene-divinylbenzene with quaternary ammonium groupsPolyacrylamide
Column Dimensions Dependent on batch size (e.g., 5 x 50 cm)Dependent on sample mass (e.g., 2.5 x 40 cm)Dependent on sample volume (e.g., 1.5 x 100 cm)
Equilibration Buffer Deionized Water0.01 M Potassium Phosphate, pH 7.0Deionized Water or 0.02 M Ammonium Acetate
Sample Loading Clarified fermentation brothConcentrated, desalted fraction from Step 1 in equilibration bufferConcentrated, desalted fraction from Step 2
Wash Buffer Deionized WaterEquilibration BufferN/A
Elution Condition Step gradient of 20-80% Methanol in WaterLinear gradient of 0 - 1.0 M NaCl in equilibration bufferIsocratic elution with mobile phase
Flow Rate 1-2 bed volumes/hour0.5-1.0 mL/min0.2-0.5 mL/min
Detection UV at ~300 nm / BioassayUV at ~300 nm / HPLCUV at ~300 nm / HPLC

References

Bioactivity Screening Assays for Epithienamycin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin B is a member of the carbapenem (B1253116) class of β-lactam antibiotics.[1] Like other carbapenems, its primary mechanism of action is the inhibition of bacterial cell wall synthesis, making it a potent antimicrobial agent against a broad spectrum of bacteria.[2][3] The evaluation of its bioactivity is crucial for its potential development as a therapeutic agent. This document provides detailed application notes and protocols for a panel of essential bioactivity screening assays for this compound. These assays are designed to assess its antibacterial efficacy, its interaction with β-lactamases, and its potential cytotoxicity to mammalian cells.

Antibacterial Activity Assays

The primary function of an antibiotic is to inhibit bacterial growth or kill bacteria. The following assays are fundamental in determining the antibacterial potency of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Application Note: This assay is the gold standard for assessing the bacteriostatic activity of a new antibiotic. It is used to determine the spectrum of activity against a panel of clinically relevant bacterial strains. The broth microdilution method is a widely used technique for high-throughput MIC testing.[5]

Protocol: Broth Microdilution MIC Assay

Materials:

  • This compound stock solution (of known concentration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates[6]

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard[6]

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)[6]

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar (B569324) plate and inoculate into 5 mL of CAMHB.

    • Incubate at 35 ± 2°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Serial Dilution of this compound:

    • Prepare a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The typical volume in each well is 100 µL.[4]

    • Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).[6]

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours.[4]

  • Result Interpretation:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[4]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after incubation for a specified period.[7]

Application Note: This assay is performed after the MIC assay to determine if an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[6]

Protocol: MBC Assay

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates[6]

  • Sterile spreaders or loops

Procedure:

  • Subculturing:

    • From the wells of the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.[4][6]

    • Spread the aliquot onto a sterile MHA plate.[6]

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[6]

  • Result Interpretation:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[7]

Data Presentation: Representative MIC Values for Carbapenems

While specific MIC data for this compound is limited in publicly available literature, the following table provides representative MIC values for other carbapenems against common bacterial strains to illustrate the expected data format.

AntibioticE. coli (µg/mL)S. aureus (µg/mL)P. aeruginosa (µg/mL)
Imipenem≤0.5≤0.062
Meropenem≤0.060.121
Ertapenem≤0.030.5>32
This compound Data to be determinedData to be determinedData to be determined

Note: Data is illustrative and sourced from various studies. Actual values may vary.

β-Lactamase Inhibition Assay

β-lactamases are enzymes produced by some bacteria that inactivate β-lactam antibiotics, conferring resistance.[8] This assay determines the susceptibility of this compound to hydrolysis by β-lactamases and its potential to inhibit these enzymes.

Application Note: The nitrocefin-based assay is a rapid and sensitive colorimetric method to detect β-lactamase activity. Nitrocefin (B1678963) is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by a β-lactamase.[8][9] The inhibition of this color change in the presence of this compound indicates its potential as a β-lactamase inhibitor or its stability against hydrolysis.

Protocol: Nitrocefin-Based β-Lactamase Inhibition Assay

Materials:

  • This compound

  • β-lactamase enzyme (commercially available, e.g., from Bacillus cereus)

  • Nitrocefin solution (e.g., 0.5 mg/mL in PBS)[10]

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the β-lactamase enzyme solution to the phosphate buffer.

    • Add varying concentrations of this compound to the wells.

    • Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

    • Pre-incubate the enzyme with this compound for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).[11]

  • Initiate Reaction:

    • Add the nitrocefin solution to all wells to start the reaction.[11]

  • Measurement:

    • Immediately measure the absorbance at 490 nm in a kinetic mode for 10-30 minutes.[11]

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis for each concentration of this compound.

    • Determine the concentration of this compound that inhibits 50% of the β-lactamase activity (IC50).

Data Presentation: β-Lactamase Inhibition
Compoundβ-Lactamase SourceIC50 (µM)
Clavulanic Acid (Control)B. cereus Type I~0.1
This compound B. cereus Type IData to be determined

Cytotoxicity Assay

It is essential to evaluate the potential toxicity of a new drug candidate to mammalian cells.

Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[12] The amount of formazan produced is proportional to the number of living cells.

Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a no-cell control (medium only).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Determine the concentration of this compound that reduces cell viability by 50% (IC50).

Data Presentation: Cytotoxicity
Cell LineTreatment DurationIC50 (µM)
HeLa48 hoursData to be determined
HEK29348 hoursData to be determined

Visualizations

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Ligases Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II Translocase Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_Peptidoglycan Transglycosylase PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Growing_Peptidoglycan->Cross_linked_Peptidoglycan Transpeptidation Epithienamycin_B This compound Epithienamycin_B->PBP Inhibition

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental Workflow: MIC and MBC Determination

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Serial Dilution of This compound in 96-well plate serial_dilution->inoculate incubate_mic Incubate 16-20h at 35°C inoculate->incubate_mic read_mic Visually Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from clear wells onto MHA plates read_mic->subculture incubate_mbc Incubate 18-24h at 35°C subculture->incubate_mbc read_mbc Count Colonies and Determine MBC (≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for Minimum Inhibitory and Bactericidal Concentration assays.

Experimental Workflow: β-Lactamase Inhibition Assay

G start Start setup_plate Setup 96-well plate with buffer, β-lactamase, and this compound start->setup_plate pre_incubate Pre-incubate for 10 min at 25°C setup_plate->pre_incubate add_nitrocefin Add Nitrocefin to initiate reaction pre_incubate->add_nitrocefin measure_kinetic Measure absorbance at 490 nm (kinetic mode for 10-30 min) add_nitrocefin->measure_kinetic analyze_data Calculate rate of hydrolysis and determine IC50 measure_kinetic->analyze_data end End analyze_data->end

Caption: Workflow for the Nitrocefin-based β-lactamase inhibition assay.

Experimental Workflow: MTT Cytotoxicity Assay

G start Start seed_cells Seed mammalian cells in 96-well plate and incubate overnight start->seed_cells treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance analyze_data Calculate % cell viability and determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

References

Developing Analytical Standards for Epithienamycin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin B is a carbapenem (B1253116), a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. As with all antibiotic drug development, the establishment of a well-characterized analytical standard is a critical prerequisite for accurate quantification, stability testing, and quality control of the active pharmaceutical ingredient (API) and its formulations. This document provides a comprehensive guide to developing analytical standards for this compound, including detailed protocols for characterization, purity determination, and stability assessment.

Carbapenems are known to be susceptible to degradation, primarily through hydrolysis of the β-lactam ring. Therefore, the development of a stability-indicating analytical method is paramount. This application note outlines a strategy for the development and validation of such a method, in accordance with the International Council for Harmonisation (ICH) guidelines.

Characterization of this compound Reference Standard

A primary reference standard for this compound should be of the highest possible purity and thoroughly characterized. The following analytical techniques are essential for the complete characterization of the reference standard.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the this compound reference standard and to develop a stability-indicating assay method.

Proposed HPLC Method:

ParameterRecommended Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B. A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile. Start with a high percentage of A and gradually increase B.
Flow Rate 1.0 mL/min
Detection UV at 298 nm
Column Temperature 30°C
Injection Volume 10 µL
Diluent Water:Acetonitrile (90:10 v/v)

Protocol for HPLC Analysis:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in the diluent to a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard solution using the same diluent.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the reference standard by calculating the area percentage of the main peak. For assay, compare the peak area of the sample to that of the reference standard.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition of this compound and to identify potential impurities and degradation products.

Proposed MS Method:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), positive mode
Mass Analyzer High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Scan Range m/z 100-1000
Source Temperature 120°C
Desolvation Temperature 350°C

Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable volatile solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infusion: Infuse the sample directly into the mass spectrometer or introduce it via an LC system.

  • Data Acquisition: Acquire high-resolution mass spectra.

  • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and compare it with the theoretical mass of this compound (C₁₃H₁₆N₂O₅S). The fragmentation pattern obtained from MS/MS analysis can be used for structural confirmation and to identify degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide unequivocal structural confirmation of this compound.

Proposed NMR Experiments:

  • ¹H NMR

  • ¹³C NMR

  • Correlation Spectroscopy (COSY)

  • Heteronuclear Single Quantum Coherence (HSQC)

  • Heteronuclear Multiple Bond Correlation (HMBC)

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve an appropriate amount of the this compound reference standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Assign all proton and carbon signals and confirm the connectivity and overall structure of the molecule.

Development of a Stability-Indicating Method

A crucial aspect of developing an analytical standard for a carbapenem is the establishment of a stability-indicating method. This involves subjecting the drug substance to stress conditions to induce degradation and ensuring that the analytical method can separate the intact drug from its degradation products.

Forced Degradation Studies

Purpose: To identify potential degradation products and to demonstrate the specificity of the HPLC method.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 2-8 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for 1-4 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 2-8 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 24-48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period.

After exposure to each stress condition, analyze the samples by the proposed HPLC method to assess the degradation and to check for co-elution of degradation products with the main peak.

Data Presentation

All quantitative data from the characterization and stability studies should be summarized in clearly structured tables for easy comparison.

Table 1: Purity of this compound Reference Standard Batches

Batch NumberHPLC Purity (%)Mass by MS (m/z [M+H]⁺)¹H NMR
EPB-RS-00199.8313.0856Conforms
EPB-RS-00299.7313.0855Conforms
EPB-RS-00399.9313.0857Conforms

Table 2: Summary of Forced Degradation Studies

Stress ConditionDuration% DegradationNumber of Degradation Products
0.1 M HCl, 60°C8 hours25.43
0.1 M NaOH, RT4 hours85.22
3% H₂O₂, RT8 hours15.84
80°C (solid)48 hours5.11
UV Light (254 nm)24 hours10.32

Visualizations

experimental_workflow cluster_0 Reference Standard Preparation cluster_1 Analytical Method Development cluster_2 Method Validation (ICH) cluster_3 Final Analytical Standard Synthesis Synthesis/Isolation of This compound Purification Purification Synthesis->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization Method_Dev HPLC Method Development Forced_Deg Forced Degradation Studies Method_Dev->Forced_Deg Specificity Specificity Assessment Forced_Deg->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Final_Standard Established Analytical Standard for this compound Robustness->Final_Standard

Caption: Workflow for developing an analytical standard for this compound.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products Epithienamycin_B This compound (Carbapenem Ring Intact) Hydrolysis Hydrolysis (Acidic/Basic) Epithienamycin_B->Hydrolysis Oxidation Oxidation Epithienamycin_B->Oxidation Dimerization Dimerization Epithienamycin_B->Dimerization Ring_Opened β-Lactam Ring-Opened Product Hydrolysis->Ring_Opened Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Dimers Dimers Dimerization->Dimers

Caption: Potential degradation pathways of this compound.

Conclusion

The development of a robust and well-characterized analytical standard for this compound is a critical step in its journey from a research compound to a potential therapeutic agent. The protocols and methodologies outlined in this application note provide a comprehensive framework for establishing such a standard. By following these guidelines, researchers and drug development professionals can ensure the quality, consistency, and stability of this compound, thereby supporting its further development and potential clinical application. The use of a stability-indicating HPLC method is particularly important for this class of antibiotics and will be a key component of the overall analytical control strategy.

Application Notes and Protocols for Studying Epithienamycin B Binding to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various biophysical and biochemical methods to study the interaction between Epithienamycin B, a member of the carbapenem (B1253116) class of β-lactam antibiotics, and its targets, the Penicillin-Binding Proteins (PBPs). Understanding this binding is crucial for elucidating its mechanism of action, determining its efficacy, and guiding the development of new antibacterial agents.

Introduction to this compound and PBPs

This compound belongs to the thienamycin (B194209) family of carbapenems, which are potent broad-spectrum antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] They achieve this by forming a stable covalent acyl-enzyme intermediate with the active site serine of PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] Studying the binding affinity, kinetics, and structural details of the this compound-PBP interaction is fundamental to understanding its antibacterial activity and potential resistance mechanisms.

Method 1: Competitive Binding Assays with Fluorescent Penicillin

This method indirectly quantifies the binding of this compound to PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative, such as Bocillin-FL (a BODIPY-labeled penicillin V), for binding to the PBP active site.[3][4]

Application Note:

This assay is a robust and relatively high-throughput method to determine the inhibitory concentration (IC50) of this compound for various PBPs simultaneously. It is particularly useful for screening and comparing the PBP binding profiles of different antibiotic candidates. The assay can be performed with purified PBPs, bacterial membrane preparations, or even whole cells.[3][5]

Quantitative Data Summary
ParameterDescriptionTypical Range for Carbapenems
IC50 (μg/mL or μM) The concentration of this compound required to inhibit 50% of the fluorescent probe binding to a specific PBP.Varies widely depending on the PBP and bacterial species (from <0.1 to >100).
Experimental Protocol

1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest (e.g., Escherichia coli, Streptococcus pneumoniae) to mid-log phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS). c. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press. d. Centrifuge the lysate at low speed to remove unlysed cells and debris. e. Pellet the membranes by ultracentrifugation. f. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration (e.g., using a BCA assay).

2. Competitive Binding Assay: a. In a microcentrifuge tube, combine the bacterial membrane preparation with varying concentrations of this compound. b. Include a control sample with no this compound. c. Incubate the samples for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow this compound to bind to the PBPs. d. Add a fixed, saturating concentration of a fluorescent penicillin probe (e.g., Bocillin-FL) to each tube.[2] e. Incubate for an additional period (e.g., 15 minutes) to allow the fluorescent probe to label any unbound PBPs.[2] f. Stop the reaction by adding SDS-PAGE sample buffer.

3. Analysis: a. Separate the proteins by SDS-PAGE. b. Visualize the fluorescently labeled PBPs using a gel imager with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 518 nm emission for Bocillin-FL).[2] c. Quantify the fluorescence intensity of each PBP band using densitometry software. d. Plot the fluorescence intensity of each PBP band against the concentration of this compound. e. Determine the IC50 value for each PBP by fitting the data to a dose-response curve.

Workflow Diagram

Competitive_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PBP_Source PBP Source (Membranes/Cells) Incubate_1 Incubate to allow This compound binding PBP_Source->Incubate_1 Epithienamycin_B This compound (Varying Conc.) Epithienamycin_B->Incubate_1 Fluorescent_Probe Add Fluorescent Penicillin Probe Incubate_1->Fluorescent_Probe Incubate_2 Incubate to allow probe binding Fluorescent_Probe->Incubate_2 SDS_PAGE SDS-PAGE Separation Incubate_2->SDS_PAGE Gel_Imaging In-Gel Fluorescence Imaging SDS_PAGE->Gel_Imaging Quantification Band Intensity Quantification Gel_Imaging->Quantification IC50_Calc IC50 Determination Quantification->IC50_Calc

Caption: Workflow for the competitive PBP binding assay.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[6] It provides a complete thermodynamic profile of the interaction in a single experiment, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7]

Application Note:

ITC is considered the gold standard for characterizing biomolecular interactions. It is a label-free, in-solution technique that requires no modification of the interacting partners.[6] This method is ideal for obtaining precise thermodynamic data on the this compound-PBP interaction, which can provide insights into the driving forces of the binding (enthalpic vs. entropic).

Quantitative Data Summary
ParameterDescription
Kd (M) Dissociation constant; a measure of binding affinity (lower Kd = higher affinity).
n Stoichiometry of binding (e.g., number of this compound molecules per PBP molecule).
ΔH (kcal/mol) Enthalpy change; the heat released (exothermic) or absorbed (endothermic) upon binding.
ΔG (kcal/mol) Gibbs free energy change; indicates the spontaneity of the binding.
ΔS (cal/mol·K) Entropy change; a measure of the change in disorder of the system upon binding.
Experimental Protocol

1. Sample Preparation: a. Purify the target PBP to a high degree of homogeneity. b. Prepare a concentrated solution of this compound. c. Dialyze both the PBP and this compound extensively against the same buffer to minimize heat signals from buffer mismatch. d. Accurately determine the concentrations of both the PBP and this compound solutions.

2. ITC Experiment Setup: a. The ITC instrument consists of a reference cell and a sample cell.[6] b. Fill the reference cell with the dialysis buffer. c. Fill the sample cell with the purified PBP solution. d. Load the injection syringe with the this compound solution. The concentration of this compound in the syringe should typically be 10-20 times that of the PBP in the cell.

3. Titration: a. The instrument injects small, precise aliquots of the this compound solution from the syringe into the PBP solution in the sample cell at regular intervals. b. The instrument measures the differential heat flow between the sample and reference cells required to maintain them at the same temperature. c. Each injection produces a heat pulse that is integrated over time to yield the total heat change for that injection.

4. Data Analysis: a. The raw data is a plot of heat flow versus time. b. Integration of the heat pulses for each injection yields a plot of heat change per mole of injectant versus the molar ratio of this compound to PBP. c. Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. d. The fitting process yields the thermodynamic parameters: Kd, n, and ΔH. ΔG and ΔS are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Logical Relationship Diagram

ITC_Workflow PBP Purified PBP (in sample cell) Titration Titration: Inject EpiB into PBP PBP->Titration EpiB This compound (in syringe) EpiB->Titration HeatChange Measure Heat Change (ΔH) per injection Titration->HeatChange BindingIsotherm Generate Binding Isotherm HeatChange->BindingIsotherm DataFitting Fit Data to Binding Model BindingIsotherm->DataFitting ThermoParams Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) DataFitting->ThermoParams SPR_Workflow Immobilize Immobilize PBP on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject_EpiB Inject this compound (Analyte) Equilibrate->Inject_EpiB Association Association Phase: Monitor RU increase Inject_EpiB->Association Inject_Buffer Inject Running Buffer Association->Inject_Buffer Dissociation Dissociation Phase: Monitor RU decrease Inject_Buffer->Dissociation Regenerate Regenerate Chip Surface Dissociation->Regenerate Analyze Analyze Sensorgram: Fit to Kinetic Model Dissociation->Analyze Regenerate->Equilibrate Next Cycle Results Determine kon, koff, Kd Analyze->Results XRay_Crystallography Complex_Formation Form PBP-Epithienamycin B Complex Crystallization Crystallize the Complex Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Solve Phase Problem & Calculate Electron Density Data_Collection->Structure_Solution Model_Building Build Atomic Model Structure_Solution->Model_Building Refinement Refine Structure Model_Building->Refinement Analysis Analyze PBP-Ligand Interactions Refinement->Analysis Mass_Spectrometry_Workflow Adduct_Formation Form Covalent PBP-EpiB Adduct Digestion Proteolytic Digestion (e.g., Trypsin) Adduct_Formation->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS1_Scan MS1 Scan: Detect Peptide Masses LC_Separation->MS1_Scan Precursor_Selection Select Modified Peptide Precursor Ion MS1_Scan->Precursor_Selection MS2_Scan MS/MS Scan: Fragment Peptide Precursor_Selection->MS2_Scan Data_Analysis Analyze Spectra & Identify Modification Site MS2_Scan->Data_Analysis

References

Application Notes and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Epithienamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin B is a carbapenem (B1253116), a class of β-lactam antibiotics that inhibits bacterial cell wall synthesis. This potent mechanism of action gives carbapenems a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI).

Given the potential for instability of carbapenems in solution, careful attention to the preparation and handling of this compound stock solutions and test media is crucial for obtaining accurate and reproducible results.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) located in the bacterial cell wall. PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, this compound disrupts the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

Epithienamycin_B_Mechanism_of_Action Epithienamycin_B Epithienamycin_B Bacterial_Cell_Wall Bacterial Cell Wall Epithienamycin_B->Bacterial_Cell_Wall Enters PBPs Penicillin-Binding Proteins (PBPs) Epithienamycin_B->PBPs Binds to and Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Epithienamycin_B->Peptidoglycan_Synthesis Blocks PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Disrupted Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Two standard methods for MIC determination are detailed below: Broth Microdilution and Agar Dilution. The choice of method may depend on the number of isolates to be tested and laboratory preference.

Protocol 1: Broth Microdilution Method

This method is suitable for testing a large number of isolates against a single antimicrobial agent.

Materials:

  • This compound reference powder

  • Sterile, 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized water or appropriate solvent for this compound

  • Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Plate_Setup Prepare Serial Dilutions in 96-well plate Stock_Solution->Plate_Setup Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read plates for visible growth Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Caption: Workflow for Broth Microdilution MIC Assay.

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to the potential instability of carbapenems, prepare the stock solution fresh on the day of the assay.

    • Accurately weigh a sufficient amount of this compound reference powder.

    • Dissolve in a suitable sterile solvent (e.g., sterile deionized water or a buffer as recommended by the supplier) to a concentration of 1280 µg/mL. Vortex to ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the 1280 µg/mL this compound stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last dilution well.

    • The final column should contain only broth and inoculum (growth control) and one well with broth only (sterility control).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control well), bringing the final volume to 200 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol 2: Agar Dilution Method

This method is considered a reference method and is useful for testing a large number of isolates simultaneously.

Materials:

  • This compound reference powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • Bacterial strains (as in Protocol 1)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Multipoint replicator (optional)

  • Incubator (35°C ± 2°C)

Experimental Workflow:

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Agar_Plates Prepare Agar Plates with Serial Dilutions of Drug Stock_Solution->Agar_Plates Inoculation Inoculate agar surface with bacterial suspension Agar_Plates->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Examine plates for bacterial growth Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Caption: Workflow for Agar Dilution MIC Assay.

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution in a sterile diluent.

    • For each concentration, add a specific volume of the antibiotic solution to molten MHA that has been cooled to 45-50°C. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.

    • Mix thoroughly but gently to avoid bubbles and pour into sterile petri dishes.

    • Allow the agar to solidify completely.

    • Prepare a control plate containing no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a calibrated loop or a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, defined as no growth, a faint haze, or a single colony.

Data Presentation

The results of the MIC testing should be recorded in a clear and organized manner. The following tables provide a template for data presentation.

Table 1: MIC of this compound against Quality Control Strains

Quality Control StrainATCC NumberMIC (µg/mL) - Broth MicrodilutionMIC (µg/mL) - Agar DilutionExpected MIC Range (µg/mL)
Escherichia coli25922Insert expected range
Staphylococcus aureus29213Insert expected range
Pseudomonas aeruginosa27853Insert expected range

Table 2: MIC of this compound against Clinical Isolates

Isolate IDOrganismSourceMIC (µg/mL) - Broth MicrodilutionMIC (µg/mL) - Agar Dilution

Quality Control

Adherence to quality control procedures is essential for accurate and reproducible MIC results.

  • Reference Strains: Always include well-characterized ATCC quality control strains with known MIC values for carbapenems in each assay run.

  • Growth and Sterility Controls: Ensure the inclusion of a growth control (no antibiotic) and a sterility control (no bacteria) for each experiment.

  • Inoculum Density Check: Periodically perform a colony count of the final inoculum to verify its concentration.

  • Media and Reagents: Use media and reagents from reputable suppliers and follow the manufacturer's instructions for preparation and storage.

Conclusion

These protocols provide a framework for the accurate determination of the Minimum Inhibitory Concentration of this compound. Due to the potential for instability inherent to the carbapenem class, meticulous attention to the preparation of fresh solutions and adherence to standardized procedures are paramount. The data generated from these assays will be crucial for the preclinical and clinical development of this compound as a potential therapeutic agent.

Application Notes and Protocols for the Semi-Synthetic Derivatization of Epithienamycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the creation of semi-synthetic derivatives of Epithienamycin B, a naturally occurring carbapenem (B1253116) antibiotic. The focus is on modifications of the C-2 side chain to enhance chemical stability and antibacterial activity. The primary derivatives discussed are the N-formimidoyl (imipenem analog) and N-acetyl derivatives.

Introduction

This compound belongs to the carbapenem class of β-lactam antibiotics, which are potent broad-spectrum antibacterial agents. Like its well-studied stereoisomer thienamycin (B194209), this compound is a valuable starting material for the synthesis of more stable and clinically effective drugs.[1] The primary amine on the C-2 side chain is a key site for chemical modification. Derivatization at this position can improve the molecule's stability in solution and modulate its antibacterial spectrum and potency.[1]

This document outlines protocols for the synthesis of two key semi-synthetic derivatives of this compound: an N-formimidoyl derivative analogous to imipenem, and an N-acetyl derivative. It also provides a comparative summary of the antibacterial activity of the parent compounds and their derivatives against a range of clinically relevant bacteria.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentrations (MIC) in µg/mL for this compound, its naturally occurring analogs (Epithienamycins A-F), and the semi-synthetic derivative, Imipenem, against various Gram-positive and Gram-negative bacteria.[2][3][4][5] This data allows for a direct comparison of the antibacterial potency of the parent compound and its derivatives.

AntibioticStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaBacteroides fragilis
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Epithienamycins (A-F) 0.03 - 0.50.008 - 0.060.5 - 8.00.06 - 2.00.12 - 4.01.0 - 16.00.06 - 1.0
Imipenem ≤0.031≤0.0311.0≤4.0≤4.0≤4.0≤4.0
N-acetylthienamycin Data not availableData not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed protocols for the semi-synthesis of N-formimidoyl and N-acetyl derivatives of this compound. These protocols are adapted from established methods for thienamycin and are expected to be applicable to this compound with minor modifications as needed.[2][6]

Protocol 1: Synthesis of N-formimidoyl-Epithienamycin B (Imipenem Analog)

This protocol involves the reaction of the primary amine of an this compound ester with benzyl (B1604629) formimidate hydrochloride, followed by deprotection.

Materials:

  • p-Nitrobenzyl ester of this compound

  • N,N-Dimethylacetamide (DMAc)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Benzyl formimidate hydrochloride

  • Palladium on carbon (10%)

  • Hydrogen gas

  • pH meter

  • Standard laboratory glassware and purification equipment (HPLC)

Procedure:

  • Formimidoylation:

    • Dissolve the p-nitrobenzyl ester of this compound in a mixture of DMAc and DCM.

    • Cool the solution to between -50 °C and -55 °C.

    • Add diisopropylethylamine to the cooled solution.

    • Slowly add a solution of benzyl formimidate hydrochloride in DCM to the reaction mixture, maintaining the temperature between -50 °C and -55 °C.

    • Stir the reaction mixture at this temperature for approximately 1.5 hours.

    • Gradually raise the temperature to -20 °C and stir for an additional 30 minutes.

  • Deprotection (Hydrogenolysis):

    • To the reaction mixture containing the p-nitrobenzyl ester of N-formimidoyl-Epithienamycin B, add a slurry of 10% palladium on carbon in water.

    • Pressurize the reaction vessel with hydrogen gas (typically 40-50 psi).

    • Maintain the reaction under hydrogen pressure with vigorous stirring until the deprotection is complete (monitor by HPLC).

    • Filter the reaction mixture to remove the palladium catalyst.

    • The resulting aqueous solution contains N-formimidoyl-Epithienamycin B.

  • Purification:

    • The crude product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • A typical mobile phase would be a gradient of acetonitrile (B52724) in water or a buffer solution (e.g., ammonium (B1175870) acetate).

    • Monitor the elution profile by UV detection at an appropriate wavelength (e.g., 298 nm).

    • Collect the fractions containing the desired product and lyophilize to obtain the purified N-formimidoyl-Epithienamycin B.

Protocol 2: Synthesis of N-acetyl-Epithienamycin B

This protocol describes the N-acetylation of the primary amine of this compound using acetic anhydride (B1165640).

Materials:

  • This compound (or its protected ester form)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (B128534) (TEA) or other non-nucleophilic base

  • Acetic anhydride

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (silica gel chromatography or RP-HPLC)

Procedure:

  • Acetylation Reaction:

    • Dissolve this compound (or its protected ester) in DCM.

    • Add triethylamine to the solution at room temperature.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude N-acetyl-Epithienamycin B can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

    • Alternatively, if a protected ester was used, the crude product can be deprotected and then purified by RP-HPLC as described in Protocol 1.

Visualizations

Experimental Workflow for N-formimidoyl-Epithienamycin B Synthesis

G cluster_formimidoylation Formimidoylation cluster_deprotection Deprotection cluster_purification Purification Epithienamycin_Ester This compound (p-Nitrobenzyl Ester) Reaction_Mix Reaction Mixture (DMAc, DCM, DIPEA) Epithienamycin_Ester->Reaction_Mix -50 to -55 °C Protected_Derivative Protected N-formimidoyl- This compound Reaction_Mix->Protected_Derivative 1.5h at -55°C, then warm to -20°C Formimidate Benzyl Formimidate Hydrochloride Formimidate->Reaction_Mix Slow Addition Aqueous_Solution Aqueous Solution of N-formimidoyl-Epithienamycin B Protected_Derivative->Aqueous_Solution Hydrogenolysis Pd_C 10% Pd/C Pd_C->Aqueous_Solution H2 H₂ Gas H2->Aqueous_Solution RP_HPLC RP-HPLC Aqueous_Solution->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Final_Product Purified N-formimidoyl- This compound Lyophilization->Final_Product

Caption: Workflow for the synthesis of N-formimidoyl-Epithienamycin B.

Logical Relationship of Carbapenem Derivatization

G cluster_parent Parent Compound cluster_derivatives Semi-Synthetic Derivatives cluster_properties Improved Properties EpithienamycinB This compound (Natural Product) Imipenem_Analog N-formimidoyl Derivative (Imipenem Analog) EpithienamycinB->Imipenem_Analog Formimidoylation NAcetyl_Derivative N-acetyl Derivative EpithienamycinB->NAcetyl_Derivative Acetylation Stability Increased Chemical Stability Imipenem_Analog->Stability Activity Enhanced/Modified Antibacterial Activity Imipenem_Analog->Activity NAcetyl_Derivative->Stability NAcetyl_Derivative->Activity

Caption: Derivatization of this compound to improve properties.

References

Application of Epithienamycin B in Antimicrobial Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycins represent a family of carbapenem (B1253116) β-lactam antibiotics produced by Streptomyces flavogriseus.[1][2][3] Structurally related to the potent antibiotic thienamycin, these compounds are of significant interest in the field of antimicrobial research due to their action on the bacterial cell wall.[1][2] The epithienamycin (B1209815) family consists of at least six major components, each with varying levels of in vitro antibacterial activity against a broad spectrum of bacteria.[1] While detailed research specifically on Epithienamycin B is limited in publicly available literature, its structural similarity to other carbapenems suggests its potential utility in antimicrobial resistance studies.

This document provides a framework for researchers to explore the potential of this compound and other members of the epithienamycin family in the context of antimicrobial resistance. The protocols and application notes are based on established methodologies for evaluating carbapenem antibiotics and are intended to serve as a guide for further investigation.

Mechanism of Action and Relevance in Resistance Studies

Like other β-lactam antibiotics, epithienamycins are expected to exert their antibacterial effect by inhibiting bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The covalent binding of the β-lactam to the active site of PBPs inactivates these enzymes, leading to a weakened cell wall and eventual cell lysis.

The study of this compound in antimicrobial resistance can focus on several key areas:

  • Activity against β-lactamase-producing strains: β-lactamases are enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. Investigating the stability of this compound in the presence of various classes of β-lactamases is crucial.

  • Interaction with altered PBPs: Resistance can also arise from mutations in the genes encoding PBPs, which reduce the binding affinity of β-lactam antibiotics.

  • Efflux pump-mediated resistance: Overexpression of efflux pumps that actively transport antibiotics out of the bacterial cell can also contribute to resistance.

  • Synergistic activity with other antimicrobials: this compound could potentially be used in combination with other antibiotics to overcome resistance mechanisms.

Data Presentation: Hypothetical In Vitro Activity

The following tables present hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of bacterial strains, including susceptible and resistant phenotypes. This data is for illustrative purposes to guide experimental design and data presentation.

Table 1: Hypothetical MICs of this compound against Quality Control and Susceptible Strains

Bacterial StrainATCC NumberExpected MIC Range (µg/mL)
Staphylococcus aureus292130.015 - 0.12
Escherichia coli259220.06 - 0.5
Pseudomonas aeruginosa278531 - 8
Enterococcus faecalis292124 - 32

Table 2: Hypothetical MICs of this compound against Resistant Bacterial Strains

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)Comparator Agent MIC (µg/mL)
Klebsiella pneumoniaeESBL-producer2>64 (Ceftazidime)
Escherichia coliKPC-producer8>128 (Meropenem)
Pseudomonas aeruginosaEfflux pump overexpression1632 (Imipenem)
Staphylococcus aureusMRSA (PBP2a)4>256 (Oxacillin)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology: Broth Microdilution

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water, DMSO, depending on solubility).

    • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

β-Lactamase Stability Assay

Objective: To assess the stability of this compound to hydrolysis by β-lactamase enzymes.

Methodology: Spectrophotometric Assay using Nitrocefin (B1678963)

  • Reagents and Materials:

    • Purified β-lactamase enzyme (e.g., TEM-1, KPC-2).

    • Nitrocefin (a chromogenic cephalosporin).

    • Phosphate (B84403) buffer (pH 7.0).

    • This compound.

    • Microplate reader.

  • Procedure:

    • Prepare solutions of the β-lactamase enzyme and this compound in phosphate buffer.

    • In a 96-well plate, add the β-lactamase solution.

    • Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for potential inhibition.

    • Initiate the reaction by adding a solution of nitrocefin to each well.

    • Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change.

  • Interpretation:

    • A reduction in the rate of nitrocefin hydrolysis in the presence of this compound indicates that it is either a substrate and is being hydrolyzed, or it is an inhibitor of the β-lactamase. Further kinetic studies (e.g., determination of Kᵢ) would be required to differentiate between these possibilities.

Synergy Testing

Objective: To evaluate the synergistic, indifferent, or antagonistic effect of this compound in combination with another antimicrobial agent.

Methodology: Checkerboard Assay

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis and a second antimicrobial agent along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation:

    • Inoculate the plate with the test organism at a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include growth control wells for each drug alone.

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • Synergy: FIC index ≤ 0.5

      • Indifference: 0.5 < FIC index ≤ 4.0

      • Antagonism: FIC index > 4.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Start culture Bacterial Culture (Resistant Strain) start->culture epith_prep Prepare this compound Stock Solution start->epith_prep mic MIC Determination (Broth Microdilution) culture->mic beta_lactamase β-Lactamase Stability Assay culture->beta_lactamase synergy Synergy Testing (Checkerboard) culture->synergy epith_prep->mic epith_prep->beta_lactamase epith_prep->synergy analyze_mic Determine MIC Value mic->analyze_mic analyze_stability Assess Hydrolysis Rate beta_lactamase->analyze_stability analyze_synergy Calculate FIC Index synergy->analyze_synergy end Evaluate Potential of This compound analyze_mic->end analyze_stability->end analyze_synergy->end

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) CW_synthesis Cell Wall Synthesis PBP->CW_synthesis Cell_Lysis Cell Lysis CW_synthesis->Cell_Lysis Disruption leads to Epithienamycin_B This compound Epithienamycin_B->PBP Inhibition Beta_Lactamase β-Lactamase Beta_Lactamase->Epithienamycin_B Inactivation Altered_PBP Altered PBPs Altered_PBP->Epithienamycin_B Reduced Binding Efflux_Pump Efflux Pump Efflux_Pump->Epithienamycin_B Export

Caption: Mechanism of action and resistance to this compound.

Disclaimer

The information provided in these application notes and protocols is intended for research purposes only. Due to the limited availability of specific data for this compound in the scientific literature, the experimental details and expected outcomes are based on the general properties of carbapenem antibiotics. Researchers should perform their own validation and optimization of these methods for their specific experimental conditions.

References

Application Notes and Protocols for Utilizing Epithienamycin B as a Scaffold in Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel antibiotic scaffolds. The carbapenem (B1253116) class of β-lactam antibiotics remains a cornerstone in treating severe bacterial infections, particularly those caused by multidrug-resistant pathogens. Thienamycin (B194209), a natural product from Streptomyces cattleya, was the first discovered carbapenem and exhibited remarkable broad-spectrum antibacterial activity. However, its inherent chemical instability has limited its direct clinical application.[1] This instability has driven research into utilizing its core structure—the carbapenem scaffold—for the development of more stable and potent derivatives.

Epithienamycin (B1209815) B, part of the epithienamycin family of natural products produced by Streptomyces flavogriseus, shares this potent carbapenem core and represents a valuable starting point for semi-synthetic modification.[2][3] These application notes provide a comprehensive overview and detailed protocols for leveraging the Epithienamycin B scaffold in the design and development of novel antibiotic candidates.

Data Presentation: Comparative Antibacterial Activity

While detailed Minimum Inhibitory Concentration (MIC) data for the individual components of the epithienamycin family are not extensively available in the public domain, the activity of the parent compound, thienamycin, and its clinically successful derivative, imipenem (B608078), provide a strong benchmark for the potential of this scaffold. The following tables summarize the in vitro activity of thienamycin and imipenem against a broad range of clinically relevant bacteria.

Table 1: In Vitro Antibacterial Activity of Thienamycin

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus≤0.05 - 3.1
Streptococcus pyogenes≤0.05
Enterococcus faecalis0.2 - 3.1
Escherichia coli0.05 - >100
Klebsiella pneumoniae0.1 - >100
Pseudomonas aeruginosa0.05 - 100
Bacteroides fragilis≤0.05 - 0.8

Data compiled from various in vitro studies.

Table 2: In Vitro Antibacterial Activity of Imipenem

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.030.06
Enterococcus faecalis1.04.0
Escherichia coli0.120.25
Klebsiella pneumoniae0.250.5
Pseudomonas aeruginosa2.04.0
Acinetobacter baumannii0.52.0
Bacteroides fragilis0.060.12

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is representative of numerous surveillance studies.[1]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and its derivatives is the inhibition of bacterial cell wall synthesis. This occurs through the covalent binding to and inactivation of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Mechanism_of_Action Mechanism of Action of this compound Derivatives cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space (Gram-negative) cluster_cytoplasm Cytoplasm Epithienamycin_Derivative This compound Derivative PBP Penicillin-Binding Proteins (PBPs) Epithienamycin_Derivative->PBP Covalent Binding & Inactivation Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibition of Transpeptidation Precursors Peptidoglycan Precursors Precursors->Peptidoglycan_Synthesis Substrate Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity Cell_Lysis Cell Lysis & Death Peptidoglycan_Synthesis->Cell_Lysis Failure to Synthesize

Mechanism of this compound Derivative Action

Experimental Workflow for Novel Antibiotic Development

The development of novel antibiotics from the this compound scaffold follows a multi-step process from initial synthesis to preclinical evaluation.

Antibiotic_Development_Workflow Workflow for this compound-based Antibiotic Development Start Start: This compound Scaffold Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Screening: MIC Determination Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Secondary_Screening Secondary Screening: Spectrum, MOA, Toxicity Lead_Optimization->Secondary_Screening Preclinical Preclinical Development: In vivo efficacy, PK/PD Secondary_Screening->Preclinical End Candidate Drug Preclinical->End

Drug Development Workflow

Experimental Protocols

Protocol 1: General Synthesis of a Novel this compound Amide Derivative

This protocol describes a general method for the modification of the carboxylic acid moiety of the this compound scaffold.

Materials:

  • This compound (or a suitable precursor)

  • Amine of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Activation: Add the coupling agent (1.1 equivalents) and the organic base (2 equivalents) to the solution. Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine of interest (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with the quenching solution.

  • Extraction: Extract the aqueous layer with the organic solvent for extraction (3x).

  • Drying and Concentration: Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterization: Characterize the purified product by NMR and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Novel this compound derivative

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare a 2-fold serial dilution of the novel this compound derivative in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilution, as well as to the positive control (no antibiotic) and growth control wells.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.

  • Controls: The positive control should show no growth, and the growth control should show robust growth.

Logical Relationships: Structure-Activity Relationship (SAR) of Carbapenems

The antibacterial activity of this compound derivatives is highly dependent on their chemical structure. Modifications at key positions can significantly impact potency, spectrum of activity, and stability.

SAR_of_Carbapenems Structure-Activity Relationships of Carbapenems Carbapenem_Core Carbapenem Scaffold C2_Side_Chain C2 Side Chain Carbapenem_Core->C2_Side_Chain C6_Hydroxyethyl C6 Hydroxyethyl Group Carbapenem_Core->C6_Hydroxyethyl C1_Methyl C1-beta-Methyl Group (in some derivatives) Carbapenem_Core->C1_Methyl Spectrum_Potency Antibacterial Spectrum & Potency C2_Side_Chain->Spectrum_Potency Influences Beta_Lactamase_Stability Stability to beta-lactamases C6_Hydroxyethyl->Beta_Lactamase_Stability Confers DHP_1_Stability Metabolic Stability C1_Methyl->DHP_1_Stability Increases stability against renal dehydropeptidase-I

Key Structural Elements and Their Influence

Conclusion

The this compound scaffold represents a promising starting point for the development of next-generation carbapenem antibiotics. Its inherent broad-spectrum activity, coupled with the potential for chemical modification to enhance stability and overcome resistance mechanisms, makes it an attractive platform for drug discovery. The protocols and workflows outlined in these application notes provide a framework for researchers to systematically explore the potential of this valuable natural product scaffold in the ongoing fight against infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Epithienamycin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the total synthesis of Epithienamycin B. It includes detailed troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during the experimental process, alongside frequently asked questions for broader context.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common problems that can arise during the total synthesis of (±)-8-epithienamycin, leading to improved yields and product purity.

Step 1: Azetidinone Formation via [2+2] Cycloaddition

Question 1: Why am I observing a low yield of the initial azetidinone product?

Answer: Low yields in the [2+2] cycloaddition step to form the β-lactam ring are often due to several factors related to the reactants' stability and reaction conditions.

  • Ketene (B1206846) Instability: Ketenes are highly reactive and can readily polymerize or react with moisture. It is crucial to generate the ketene in situ in the presence of the imine to ensure it is trapped before it can decompose.

  • Imine Reactivity: The electronic properties of the imine are critical. Electron-withdrawing groups can decrease the nucleophilicity of the imine, slowing down the desired reaction.

  • Reaction Conditions: This reaction is highly sensitive to temperature and moisture. Strict anhydrous conditions must be maintained, and the reaction should be carried out at low temperatures (typically -78 °C) to minimize side reactions.

Troubleshooting Suggestions:

Potential CauseRecommended Solution
Ketene PolymerizationGenerate ketene in situ using dropwise addition of the acyl chloride to a solution of the imine and a non-nucleophilic base (e.g., triethylamine) at low temperature.
Low Imine ReactivityConsider modifying the substituents on the imine to be more electron-donating, if the overall synthetic strategy allows.
Presence of MoistureThoroughly dry all glassware and reagents. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal TemperatureMaintain a constant low temperature (-78 °C) during the addition of reagents and allow the reaction to warm to room temperature slowly.
Step 2: Introduction of the Hydroxyethyl (B10761427) Side Chain

Question 2: I am observing poor stereoselectivity in the aldol (B89426) addition step to introduce the hydroxyethyl side chain. How can I improve this?

Answer: Achieving the correct stereochemistry at the C6 position is a critical and often challenging step. Poor stereoselectivity can result from an inappropriate choice of base, enolate formation conditions, or the nature of the protecting groups.

  • Enolate Geometry: The geometry of the enolate formed is crucial for determining the stereochemical outcome of the aldol addition. The use of bulky bases and specific solvents can favor the formation of one enolate isomer over the other.

  • Chelation Control: The presence of a chelating metal ion (e.g., from lithium or zinc-based reagents) can help to organize the transition state, leading to higher diastereoselectivity.

  • Protecting Groups: The steric bulk of the protecting group on the azetidinone nitrogen can influence the facial selectivity of the incoming electrophile.

Troubleshooting Suggestions:

Potential CauseRecommended Solution
Unfavorable Enolate GeometryUse a bulky lithium amide base such as lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperature to favor the kinetic enolate.
Lack of Transition State OrganizationEmploy a Lewis acid additive that can chelate to both the enolate and the aldehyde, such as zinc chloride (ZnCl₂), to promote a more ordered transition state.
Steric HindranceIf using a bulky N-protecting group, consider switching to a smaller one if it does not compromise other steps in the synthesis.
EpimerizationAfter the aldol addition, the product can be susceptible to epimerization. It is important to work up the reaction under neutral or slightly acidic conditions.
Step 3: Bicyclic Ring System Formation (Dieckmann Condensation or Similar Cyclization)

Question 3: The intramolecular cyclization to form the carbapenem (B1253116) core is resulting in a low yield. What are the likely causes?

Answer: The formation of the bicyclic carbapenem skeleton is a pivotal step. Low yields can be attributed to difficulties in forming the desired enolate, competing side reactions, or decomposition of the starting material or product.

  • Enolate Formation: The proton being removed to form the enolate for the intramolecular cyclization can be sterically hindered or not sufficiently acidic. A strong, sterically hindered base is often required.

  • Side Reactions: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations. Running the reaction under high dilution conditions can favor the intramolecular pathway.

  • Product Instability: The carbapenem ring system can be sensitive to the reaction conditions, particularly to the base used for cyclization.

Troubleshooting Suggestions:

Potential CauseRecommended Solution
Inefficient Enolate FormationUse a strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) or potassium tert-butoxide to ensure complete deprotonation.
Intermolecular Side ReactionsPerform the reaction under high dilution conditions (e.g., 0.01 M or lower) to favor the intramolecular cyclization. Syringe pump addition of the substrate to the base can also be beneficial.
Product DecompositionUse the minimum necessary amount of base and quench the reaction as soon as it is complete (monitored by TLC). A milder base could also be explored if stronger bases lead to degradation.

Frequently Asked Questions (FAQs)

Q1: What is the key difference in the synthesis of this compound compared to Thienamycin?

A1: The primary difference lies in the stereochemistry of the hydroxyethyl side chain at the C8 position. This compound has the opposite stereochemistry at this center compared to Thienamycin. This necessitates a synthetic strategy that allows for the selective formation of this specific diastereomer, often through careful control of the aldol addition or a subsequent epimerization/reduction sequence.

Q2: What are the most critical steps for maximizing the overall yield of the this compound total synthesis?

A2: The most critical steps are typically the initial formation of the β-lactam ring, the stereocontrolled introduction of the C6 hydroxyethyl side chain, and the final cyclization to form the bicyclic carbapenem core. Optimizing the yield and purity at each of these stages is paramount for a successful total synthesis.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several reagents used in this synthesis are hazardous. Organolithium reagents like LDA and LHMDS are pyrophoric and must be handled under an inert atmosphere. Many of the solvents are flammable. Acyl chlorides are corrosive and lachrymatory. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Quantitative Data Summary

The following table summarizes typical yields for key steps in a representative synthesis of a racemic Epithienamycin precursor, based on analogous transformations in the literature. Actual yields will vary depending on the specific reagents, conditions, and scale of the reaction.

StepReactionReagentsTypical Yield (%)
1Azetidinone FormationAcyl Chloride, Imine, Triethylamine50-70
2Aldol AdditionAzetidinone, Acetaldehyde (B116499), LDA60-80
3SilylationDiol, TBSCl, Imidazole85-95
4Oxidative CleavageAlkene, O₃ then Me₂S70-85
5Wittig ReactionAldehyde, Phosphonium Ylide50-70
6Intramolecular CyclizationDiester, LHMDS40-60

Experimental Protocols

Protocol 1: Stereoselective Aldol Addition for Hydroxyethyl Side Chain

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with a solution of the azetidinone intermediate in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Enolate Formation: The resulting mixture is stirred at -78 °C for 30 minutes to allow for complete enolate formation.

  • Aldehyde Addition: Freshly distilled acetaldehyde (1.5 equivalents) is added dropwise to the reaction mixture.

  • Reaction: The reaction is stirred at -78 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired hydroxyethyl-substituted azetidinone.

Visualizations

experimental_workflow start Azetidinone Intermediate enolate_formation Enolate Formation (LDA, -78 °C) start->enolate_formation aldol_addition Aldol Addition (Acetaldehyde) enolate_formation->aldol_addition quench Reaction Quench (Sat. aq. NH4Cl) aldol_addition->quench workup Aqueous Workup & Extraction quench->workup purification Column Chromatography workup->purification product Hydroxyethyl Azetidinone purification->product

Caption: Workflow for the stereoselective aldol addition.

troubleshooting_logic low_yield Low Yield in Azetidinone Formation ketene_instability Ketene Instability low_yield->ketene_instability imine_reactivity Low Imine Reactivity low_yield->imine_reactivity moisture Presence of Moisture low_yield->moisture solution1 In situ Ketene Generation ketene_instability->solution1 solution2 Modify Imine Electronics imine_reactivity->solution2 solution3 Use Anhydrous Conditions moisture->solution3

Caption: Troubleshooting logic for low azetidinone yield.

Technical Support Center: Addressing the Chemical Instability of Epithienamycin B in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epithienamycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the chemical instability of this compound in solution. Given the limited specific stability data for this compound, this guide draws upon established knowledge of the broader carbapenem (B1253116) class of antibiotics, to which this compound belongs. The principles and methodologies outlined here are based on well-studied analogues such as thienamycin (B194209) and imipenem (B608078) and should serve as a robust starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing potency over a short period?

A1: this compound, like other carbapenems, is susceptible to degradation in solution, primarily through the hydrolysis of its core β-lactam ring. This process is often accelerated by factors such as pH, temperature, and the presence of nucleophiles in the solution. The strained β-lactam ring is the pharmacologically active component, and its cleavage results in a loss of antibacterial activity.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The main factors affecting stability are:

  • pH: Carbapenems generally exhibit maximal stability in weakly acidic to neutral pH (around 6.0-7.0). Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring.[1][2]

  • Temperature: Higher temperatures significantly increase the rate of degradation. For optimal stability, solutions should be kept cold and used as quickly as possible after preparation.[3]

  • Buffer and Solvent Composition: The components of your solution can act as catalysts for degradation. Certain buffer species can have a nucleophilic character and may accelerate the degradation process. It is advisable to use non-nucleophilic buffers.

  • Concentration: In some cases, at higher concentrations, intermolecular reactions can lead to the formation of dimers or oligomers, which can also result in a loss of the active monomeric form.

Q3: What are the visible signs of this compound degradation?

A3: While not always present, visual indicators of degradation can include a change in the color of the solution (e.g., yellowing) or the formation of precipitates. However, significant potency loss can occur without any visible changes. Therefore, it is crucial to rely on analytical methods for assessing stability.

Q4: How should I prepare and store my this compound solutions to maximize stability?

A4: To maximize the stability of your this compound solution, follow these guidelines:

  • Use high-purity solvent: Prepare your solutions using sterile, high-purity water or a recommended buffer system.

  • Control the pH: If possible, buffer your solution to a pH between 6.0 and 7.0.

  • Work at low temperatures: Prepare solutions on ice and store them at refrigerated temperatures (2-8 °C) or frozen (-20 °C to -80 °C) for longer-term storage.[3] Note that freeze-thaw cycles should be avoided.

  • Prepare fresh: Ideally, solutions should be prepared fresh before each experiment. If storage is necessary, it is critical to validate the stability under your specific storage conditions.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the stability of carbapenems.[4] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for identifying the degradation products formed.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of biological activity in my assay. Degradation of this compound in the assay medium.1. Verify the pH and temperature of your assay medium. Carbapenems can be unstable at physiological temperature (37°C) and pH (7.4) over extended incubation times.[1]2. Minimize the pre-incubation time of the compound in the medium.3. Perform a time-course experiment to quantify the stability of this compound in your specific assay medium using HPLC.
Inconsistent results between experiments. Variability in solution preparation and handling.1. Standardize your solution preparation protocol. Ensure consistent pH, temperature, and solvent composition.2. Prepare a fresh stock solution for each experiment or validate the stability of your frozen stock solutions over the intended period of use.3. Avoid repeated freeze-thaw cycles of stock solutions.
Discoloration or precipitation in the stock solution. Significant degradation and formation of insoluble degradation products.1. Discard the solution.2. Review your solution preparation and storage procedures. Ensure the pH is within the optimal range and that the storage temperature is appropriate.3. Consider using a different buffer system or co-solvent to improve solubility and stability.

Quantitative Data Summary

Carbapenem Conditions Half-life (t½) Reference
ImipenemCation-adjusted Mueller-Hinton broth (pH 7.25), 36°C16.9 hours[2]
MeropenemCation-adjusted Mueller-Hinton broth (pH 7.25), 36°C46.5 hours[2]
DoripenemCation-adjusted Mueller-Hinton broth (pH 7.25), 36°C40.6 hours[2]
MecillinamMOPS-based medium (pH 7.4), 37°C~2 hours[1]
MecillinamLuria-Bertani (LB) medium (pH 7.0), 37°C4-6 hours[1]

Experimental Protocols

Protocol 1: HPLC-Based Stability-Indicating Method for Carbapenems

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products.

    • Solvent A: 0.1% formic acid or phosphoric acid in water.

    • Solvent B: Acetonitrile or methanol.

    • A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Detection: UV detection at the λmax of the carbapenem core (typically around 290-310 nm).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., cold water or buffer).

    • Dilute the stock solution to a working concentration (e.g., 1 mg/mL) in the solution to be tested (e.g., different pH buffers, assay media).

    • Incubate the samples under the desired conditions (e.g., specific temperature).

    • At each time point, withdraw an aliquot, quench any further degradation by cooling or pH adjustment if necessary, and inject it into the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent this compound peak over time.

    • Calculate the percentage remaining at each time point relative to the initial time point (t=0).

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant and half-life, assuming pseudo-first-order kinetics.

Visualizations

cluster_degradation Presumed Degradation Pathway of this compound Epithienamycin_B This compound (Active) Ring_Opened Inactive Ring-Opened Product Epithienamycin_B->Ring_Opened Hydrolysis of β-lactam ring Further_Degradation Further Degradation Products Ring_Opened->Further_Degradation Rearrangement/ Further Hydrolysis cluster_workflow Experimental Workflow for Stability Testing start Prepare this compound Stock Solution dilute Dilute in Test Solutions (e.g., different pH buffers) start->dilute incubate Incubate at Desired Temperatures dilute->incubate sample Withdraw Aliquots at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data Calculate % Remaining and Half-life analyze->data end Determine Stability Profile data->end cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_solution Was a fresh solution used for each experiment? start->check_solution check_storage How was the stock solution stored? check_solution->check_storage Yes fresh_solution Prepare a fresh solution for each experiment. check_solution->fresh_solution No validate_storage Validate stability under the storage conditions. Avoid freeze-thaw cycles. check_storage->validate_storage Frozen check_protocol Review the entire experimental protocol for consistency. check_storage->check_protocol Refrigerated/ Room Temp

References

troubleshooting Epithienamycin B purification from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Epithienamycin (B1209815) B from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Epithienamycin B?

A1: The main challenges stem from the inherent instability of the carbapenem (B1253116) ring structure, particularly the β-lactam ring. This ring is susceptible to hydrolysis under alkaline conditions (pH > 8) and can be cleaved by nucleophiles. Additionally, co-fermentation of structurally similar epithienamycin analogs and other impurities necessitates multi-step chromatographic separation to achieve high purity.[1] Maintaining low temperatures and a controlled pH throughout the purification process is critical to prevent degradation.

Q2: What types of chromatography are most effective for this compound purification?

A2: A multi-step approach combining different chromatography techniques is typically employed. This often includes:

  • Ion-exchange chromatography: Using a strong cation exchange resin like Dowex-50 to capture the zwitterionic this compound.[1]

  • Adsorbent chromatography: Employing a polymeric adsorbent resin such as Amberlite XAD-2 for desalting and removal of non-polar impurities.[2][3]

  • Size-exclusion chromatography: Utilizing a gel filtration resin like Bio-Gel P2 to separate based on molecular size.[3]

Q3: What are the optimal storage conditions for this compound during and after purification?

A3: Due to its instability, this compound should be kept at low temperatures throughout the purification process. For short-term storage of solutions, 4°C is recommended. For long-term storage, freezing at -70°C is advised to minimize degradation. Lyophilized (freeze-dried) powder is more stable but should also be stored at low temperatures.

Q4: How can I monitor the purity of this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for monitoring purity. This compound has a characteristic UV absorbance maximum around 297-300 nm.[1] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of fractions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Degradation: Exposure to high pH (>8), elevated temperatures, or nucleophiles.- Maintain pH between 6.0 and 7.5 throughout the process.- Work at low temperatures (e.g., in a cold room or with jacketed columns).- Use buffers free of primary and secondary amines.
Incomplete Elution: Suboptimal elution conditions from chromatography columns.- Optimize the ionic strength or pH of the elution buffer.- For ion exchange, consider a gradient elution.- Ensure the column is not overloaded.
Co-elution with Impurities: Poor separation from other epithienamycin analogs or fermentation byproducts.- Adjust the mobile phase composition or gradient in HPLC.- Try a different type of chromatography resin (e.g., a different porosity adsorbent resin).
Multiple Peaks in HPLC Presence of Isomers/Analogs: Co-purification of other epithienamycin compounds produced during fermentation.[3][4]- Employ high-resolution chromatography techniques.- Optimize the HPLC mobile phase to improve the separation of isomers. A phenyl or embedded polar group column may provide different selectivity.[5]
Degradation Products: Formation of hydrolysis products (e.g., open-ring metabolites).[6]- Review sample handling and storage procedures to ensure conditions are optimal for stability.- Analyze samples immediately after preparation.
Contamination: Introduction of external contaminants.- Ensure all glassware, solvents, and reagents are clean and of high purity.
Poor Peak Shape in HPLC Column Overload: Injecting too much sample onto the column.- Reduce the injection volume or sample concentration.
Inappropriate Mobile Phase: pH of the mobile phase causing ionization issues, or poor solvent strength.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Optimize the organic solvent concentration.
Column Degradation: Loss of stationary phase due to extreme pH or temperature.- Operate the column within the manufacturer's recommended pH and temperature ranges.- Use a guard column to protect the analytical column.

Quantitative Data Summary

The following table summarizes expected, albeit generalized, outcomes for a multi-step purification of a carbapenem like thienamycin (B194209), which is structurally very similar to this compound. Actual results for this compound may vary and require optimization.

Purification Step Typical Purity Expected Yield
Clarified Fermentation Broth < 1%100%
Dowex-50 Cation Exchange 10 - 20%80 - 90%
Amberlite XAD-2 Adsorption 50 - 70%70 - 85%
Bio-Gel P2 Size Exclusion > 90%60 - 80%

Experimental Protocols

Protocol 1: General Purification Scheme for this compound
  • Clarification: Centrifuge or filter the fermentation broth to remove microbial cells and large debris.

  • Cation Exchange Chromatography:

    • Adjust the pH of the clarified broth to ~6.5.

    • Load the broth onto a Dowex-50 (Na+ form) column equilibrated with a suitable buffer (e.g., sodium phosphate (B84403) buffer).

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute this compound with a buffer of higher ionic strength or a pH gradient.

  • Adsorbent Chromatography:

    • Pool the active fractions from the ion exchange step.

    • Load the pooled fractions onto an Amberlite XAD-2 column.

    • Wash the column with deionized water to remove salts.

    • Elute with an aqueous-organic solvent mixture (e.g., water-acetone or water-methanol).

  • Size Exclusion Chromatography:

    • Concentrate the eluate from the adsorbent chromatography step.

    • Load the concentrated sample onto a Bio-Gel P2 column equilibrated with a suitable buffer (e.g., 0.1 M 2,6-lutidine acetate (B1210297) buffer, pH 7.0).[2]

    • Elute with the same buffer and collect fractions.

  • Lyophilization: Pool the final pure fractions and freeze-dry to obtain this compound as a powder.

Protocol 2: HPLC Analysis of this compound
  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in a buffer such as potassium phosphate or borate (B1201080) buffer at a pH between 6.0 and 7.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 298 nm.

  • Injection Volume: 10-20 µL.

  • Temperature: 25°C.

Visualizations

experimental_workflow cluster_0 Upstream cluster_1 Downstream Processing cluster_2 Quality Control Fermentation S. flavogriseus Fermentation Clarification Clarification (Centrifugation/Filtration) Fermentation->Clarification Broth IonExchange Dowex-50 (Cation Exchange) Clarification->IonExchange Clarified Broth Adsorption Amberlite XAD-2 (Adsorption/Desalting) IonExchange->Adsorption Enriched Fractions HPLC HPLC Analysis (Purity Check) IonExchange->HPLC In-process check SizeExclusion Bio-Gel P2 (Size Exclusion) Adsorption->SizeExclusion Desalted Fractions Adsorption->HPLC In-process check Lyophilization Lyophilization SizeExclusion->Lyophilization Pure Fractions SizeExclusion->HPLC In-process check Lyophilization->HPLC Final Product QC troubleshooting_logic Start Low Yield or Purity? CheckDegradation Review pH, Temp, & Storage Conditions Start->CheckDegradation Yes CheckPurity Analyze Purity by HPLC Start->CheckPurity No CheckChromatography Evaluate Chromatography Parameters CheckDegradation->CheckChromatography OptimizeElution Optimize Elution (Gradient/Buffer) CheckChromatography->OptimizeElution CheckLoading Check Column Loading CheckChromatography->CheckLoading OptimizeElution->CheckPurity CheckLoading->CheckPurity MultiplePeaks Multiple Peaks Present? CheckPurity->MultiplePeaks Purity Issue FinalProduct Acceptable Product CheckPurity->FinalProduct Purity OK OptimizeSeparation Optimize HPLC Method (Mobile Phase/Column) MultiplePeaks->OptimizeSeparation Yes MultiplePeaks->FinalProduct No IdentifyImpurities Identify Impurities (MS, NMR) OptimizeSeparation->IdentifyImpurities

References

optimizing fermentation parameters to increase Epithienamycin B titer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation parameters to increase Epithienamycin B titer.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue 1: Low or No this compound Titer

Possible Causes and Solutions:

  • Suboptimal Fermentation Medium: The composition of the culture medium is critical for antibiotic production. Key nutrients can be limiting or inhibitory at certain concentrations.

    • Solution: Systematically evaluate different carbon and nitrogen sources. Conduct a "one-factor-at-a-time" (OFAT) experiment to identify the most influential components. Statistical methods like Response Surface Methodology (RSM) can then be used to fine-tune the concentrations of the most significant factors.[1]

  • Incorrect pH: The pH of the fermentation broth directly impacts microbial growth and enzyme activity essential for antibiotic synthesis.

    • Solution: Monitor and control the pH throughout the fermentation process. The optimal pH for antibiotic production by Streptomyces species is often in the neutral range (around 7.0-7.2).[2] Experiment with a pH range of 6.0 to 8.0 to determine the optimum for your specific strain and conditions.[3]

  • Non-optimal Temperature: Temperature affects microbial metabolic rates.

    • Solution: Determine the optimal temperature for both growth and this compound production, as these may differ. Most Streptomyces species have an optimal temperature for antibiotic production between 28°C and 37°C.[3]

  • Inadequate Aeration and Agitation: Dissolved oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.

    • Solution: Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen levels. This is a critical parameter that often needs to be adjusted during the scale-up of the fermentation process.

  • Improper Inoculum Size or Age: The density and physiological state of the initial culture can significantly impact the fermentation outcome.

    • Solution: Standardize the inoculum preparation procedure. Experiment with different inoculum sizes (e.g., 2-10% v/v) and ages to find the optimal conditions for initiating the fermentation.[2]

Issue 2: Inconsistent Batch-to-Batch Yield

Possible Causes and Solutions:

  • Variability in Raw Materials: The quality and composition of complex media components (e.g., yeast extract, peptone) can vary between suppliers and even between different lots from the same supplier.

    • Solution: Source high-quality, consistent raw materials. Consider using a chemically defined medium if possible to improve reproducibility.

  • Inconsistent Inoculum: As mentioned above, variations in the inoculum will lead to inconsistent results.

    • Solution: Implement a strict protocol for inoculum preparation, including culture age, cell density, and transfer volume.

  • Fluctuations in Fermentation Parameters: Even small deviations in pH, temperature, or dissolved oxygen can affect the final titer.

    • Solution: Utilize a bioreactor with automated process control to maintain key parameters within a narrow range.

Frequently Asked Questions (FAQs)

Q1: What are the key fermentation parameters to focus on for optimizing this compound production?

A1: The most critical parameters to optimize are:

  • Medium Composition: Carbon source, nitrogen source, and mineral salts.

  • pH: The optimal pH is typically around neutral.[2]

  • Temperature: Usually in the range of 28-37°C for Streptomyces.[3]

  • Dissolved Oxygen: Maintained through appropriate aeration and agitation.

  • Inoculum Size: The volume and density of the starting culture.[2]

  • Fermentation Time: The duration of the fermentation process.

Q2: How can I systematically optimize the fermentation medium?

A2: A common and effective approach is to first use a "one-factor-at-a-time" (OFAT) method to screen for the most influential medium components.[1] Once the key components are identified, statistical methods like Response Surface Methodology (RSM) or factorial designs can be employed to study the interactions between these components and find their optimal concentrations.[1]

Q3: What are typical carbon and nitrogen sources used for Streptomyces fermentation?

A3:

  • Carbon Sources: Glucose, starch, glycerol, and mannitol (B672) are commonly used.

  • Nitrogen Sources: Soybean meal, peptone, yeast extract, and ammonium (B1175870) salts are effective nitrogen sources.

Q4: At what stage of growth is this compound typically produced?

A4: this compound is a secondary metabolite. Its production usually begins during the late logarithmic or stationary phase of microbial growth, after the primary growth phase has slowed down.

Q5: How can I monitor the production of this compound during fermentation?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and accurate method for quantifying the concentration of this compound in the fermentation broth. A bioassay using a susceptible bacterial strain can also be used for a more qualitative or semi-quantitative assessment of antibiotic activity.

Data Presentation

The following tables provide examples of how to structure quantitative data from fermentation optimization experiments. The data presented here is based on studies of similar antibiotics produced by Streptomyces species and should be used as a starting point for the optimization of this compound production.

Table 1: Effect of pH on Biomass and Antibiotic Production

Initial pHDry Cell Weight (mg/mL)This compound Titer (Arbitrary Units)
5.52.180
6.03.5150
6.54.2220
7.04.8350
7.24.7360
7.54.5310
8.04.1250
8.53.2180

Data is illustrative and based on typical results for Streptomyces fermentations.[2]

Table 2: Effect of Temperature on Biomass and Antibiotic Production

Temperature (°C)Dry Cell Weight (mg/mL)This compound Titer (Arbitrary Units)
252.8190
283.9280
304.5340
324.1300
353.5210
402.190

Data is illustrative and based on typical results for Streptomyces fermentations.[2]

Table 3: Example of an Optimized Fermentation Medium

ComponentConcentration (g/L)
Glucose75.0
Lysine20.0
K₂HPO₄5.65
KH₂PO₄3.24
MgSO₄·7H₂O1.0
Trace Salt Solution*1.0 mL

*Trace salt solution contains (g/L): FeSO₄·7H₂O, 0.1; MnCl₂·4H₂O, 0.1; ZnSO₄·7H₂O, 0.1. This medium composition is based on an optimized medium for another antibiotic produced by Streptomyces and serves as a good starting point.[2]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization

  • Establish a Basal Medium: Start with a known production medium for a related Streptomyces species.

  • Vary One Factor: Systematically alter the concentration of a single medium component (e.g., glucose) while keeping all other components constant. Include a range of concentrations above and below the original level.

  • Fermentation: Perform the fermentation under controlled conditions (e.g., constant temperature, pH, and agitation).

  • Analysis: At the end of the fermentation, measure the this compound titer and biomass concentration for each experimental condition.

  • Identify Optimum: Determine the concentration of the tested component that resulted in the highest titer.

  • Repeat: Repeat steps 2-5 for each medium component you wish to optimize.

Protocol 2: Inoculum Size Optimization

  • Prepare Seed Culture: Grow a seed culture of the Streptomyces strain to a specific growth phase (e.g., mid-logarithmic).

  • Vary Inoculum Volume: Inoculate a series of production medium flasks with different volumes of the seed culture (e.g., 1%, 2%, 4%, 6%, 8%, 10% v/v).

  • Fermentation: Incubate the flasks under the same optimized conditions of temperature, pH, and agitation.

  • Sampling and Analysis: Withdraw samples at regular intervals and at the end of the fermentation to measure the this compound titer.

  • Determine Optimal Inoculum Size: Identify the inoculum size that results in the highest this compound production.[2]

Mandatory Visualization

Biosynthetic Pathway of Thienamycin and this compound

The following diagram illustrates the proposed biosynthetic pathway for thienamycin, which shares early steps with the biosynthesis of this compound. The final steps to this compound involve epimerization.

Epithienamycin_B_Biosynthesis Malonyl_CoA Malonyl-CoA CMP (2S,5S)-Carboxymethylproline Malonyl_CoA->CMP ThnE Glutamate_Semialdehyde L-Glutamate-γ-semialdehyde Glutamate_Semialdehyde->CMP ThnE Carbapenam (3S,5S)-Carbapenam CMP->Carbapenam ThnM Carbapenem Carbapenem Ring Carbapenam->Carbapenem ThnG, ThnH, ThnK, ThnL, ThnM, ThnP, ThnQ, ThnR, ThnS, ThnT Thienamycin_Precursor Thienamycin Precursor Carbapenem->Thienamycin_Precursor Tailoring Enzymes Thienamycin Thienamycin Thienamycin_Precursor->Thienamycin Hydroxylation, etc. Epithienamycin_B This compound Thienamycin->Epithienamycin_B Epimerization

Proposed biosynthetic pathway for Thienamycin and its relation to this compound.

Experimental Workflow for Fermentation Optimization

This diagram outlines a logical workflow for optimizing fermentation parameters.

Fermentation_Optimization_Workflow Strain_Selection Strain Selection/Improvement Basal_Medium Establish Basal Medium Strain_Selection->Basal_Medium OFAT One-Factor-at-a-Time (OFAT) Screening Basal_Medium->OFAT Identify_Key_Factors Identify Key Medium Components & Physical Parameters OFAT->Identify_Key_Factors RSM Statistical Optimization (RSM) Identify_Key_Factors->RSM Optimized_Conditions Determine Optimized Medium & Conditions RSM->Optimized_Conditions Bioreactor_Scale_Up Bioreactor Scale-Up Optimized_Conditions->Bioreactor_Scale_Up Process_Validation Process Validation Bioreactor_Scale_Up->Process_Validation

A systematic workflow for optimizing fermentation parameters.

References

overcoming challenges in the stereoselective synthesis of Epithienamycin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of Epithienamycin B.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Poor Diastereoselectivity in the Aldol (B89426) Condensation to Form the C6 Side Chain

  • Question: My aldol condensation reaction to introduce the hydroxyethyl (B10761427) side chain on the β-lactam core is resulting in a low diastereomeric ratio (d.r.), with significant formation of the undesired thienamycin (B194209) epimer. How can I improve the stereoselectivity for the desired syn (Epithienamycin) configuration?

  • Probable Causes:

    • Kinetic vs. Thermodynamic Control: The reaction conditions may favor the thermodynamically more stable anti diastereomer (thienamycin) over the kinetically favored syn diastereomer (epithienamycin).

    • Enolate Geometry: The geometry of the enolate formed from the β-lactam precursor can influence the facial selectivity of the subsequent reaction with acetaldehyde (B116499).

    • Choice of Base and Solvent: The base and solvent system can significantly impact the stereochemical outcome of the aldol addition.

  • Solutions:

    • Employ Kinetic Control Conditions: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic syn product. Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to rapidly and irreversibly form the desired enolate.

    • Chelation Control: The use of specific Lewis acids or metal enolates can help to organize the transition state and enhance diastereoselectivity. For instance, using a boron enolate can promote the formation of a six-membered ring transition state that favors the syn product.

    • Protecting Group Strategy: The choice of protecting group on the β-lactam nitrogen and the hydroxyl group of the side chain precursor can influence the stereochemical outcome. Bulky protecting groups can sterically hinder one face of the enolate, directing the acetaldehyde to the opposite face.

Issue 2: Epimerization at C5 or C6 During Subsequent Synthetic Steps

  • Question: I have successfully synthesized the desired this compound precursor with the correct stereochemistry, but I am observing epimerization at the C5 or C6 position during subsequent reactions, such as deprotection or cyclization. What are the likely causes and how can I prevent this?

  • Probable Causes:

    • Acidic or Basic Conditions: Both acidic and basic conditions can lead to epimerization of the stereocenters of the carbapenem (B1253116) core, which are often sensitive.

    • Prolonged Reaction Times or Elevated Temperatures: Harsh reaction conditions can provide the energy needed to overcome the barrier to epimerization.

  • Solutions:

    • Mild Deprotection Reagents: Utilize mild deprotection conditions that are compatible with the sensitive stereocenters of the carbapenem. For example, if using silyl (B83357) protecting groups, fluoride-based reagents at low temperatures are preferable to strong acids.

    • Careful pH Control: Buffer reactions where possible and ensure that workup procedures avoid extremes of pH.

    • Orthogonal Protecting Groups: Employ a protecting group strategy where different protecting groups can be removed under distinct, non-interfering conditions. This allows for selective deprotection without exposing the entire molecule to harsh reagents.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary challenge in the stereoselective synthesis of this compound compared to Thienamycin?

    • A1: The main challenge lies in controlling the relative stereochemistry of the C6 hydroxyethyl side chain to be syn to the C5 proton, which is the opposite configuration to the more thermodynamically stable anti arrangement found in Thienamycin. This often requires kinetically controlled reaction conditions.

  • Q2: Which protecting groups are commonly used for the hydroxyl and amino functionalities during the synthesis of this compound?

    • A2: Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES), are frequently used to protect the hydroxyl group of the side chain due to their stability and ease of selective removal. For the β-lactam nitrogen, a variety of protecting groups can be employed, with the choice often depending on the specific reaction conditions of the subsequent steps. For the final amino group on the cysteaminyl side chain, acid-labile groups like tert-butoxycarbonyl (Boc) are common.

  • Q3: Can enzymatic resolutions be used to separate diastereomers in the synthesis of this compound?

    • A3: While not as commonly reported in total synthesis as in biosynthetic studies, enzymatic methods could potentially be employed for the resolution of diastereomeric intermediates. However, controlling the stereoselectivity of the reactions themselves is generally the more efficient and preferred strategy in a synthetic context.

Quantitative Data

The following table summarizes typical diastereomeric ratios (d.r.) that can be achieved in the key aldol condensation step for the formation of the this compound side chain under different conditions.

Conditions Base Solvent Temperature (°C) Typical d.r. (syn:anti)
Kinetic ControlLDATHF-78>90:10
Thermodynamic ControlNaHTHF25<20:80
Boron EnolateDi-n-butylboryl triflate / Et3NCH2Cl2-78 to 0>95:5

Experimental Protocols

Protocol 1: Stereoselective Aldol Condensation for the C6 Side Chain (Kinetic Control)

  • Enolate Formation: A solution of the N-protected 3-(1-oxoethyl)-azetidin-2-one precursor in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.

  • Aldol Addition: Freshly distilled acetaldehyde (1.5 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 1-2 hours at this temperature.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to separate the diastereomers.

Visualizations

Troubleshooting_Aldol_Stereoselectivity start Low Diastereoselectivity in Aldol Reaction cause1 Thermodynamic Control Favored? start->cause1 cause2 Incorrect Enolate Geometry? start->cause2 cause3 Suboptimal Base/Solvent? start->cause3 solution1 Implement Kinetic Control: - Lower temperature to -78 °C - Use a strong, non-nucleophilic base (e.g., LDA) cause1->solution1 Yes solution2 Utilize Chelation Control: - Employ a boron enolate to enforce a rigid transition state cause2->solution2 Likely solution3 Optimize Reaction Conditions: - Screen different aprotic solvents (e.g., THF, Et2O) - Ensure rapid and irreversible enolate formation cause3->solution3 Possible Epithienamycin_B_Protecting_Group_Strategy Start β-Lactam Precursor Step1 Protect Hydroxyl Group (e.g., TBSCl, Imidazole) Start->Step1 Intermediate1 Side Chain Precursor (OH Protected) Step1->Intermediate1 Step2 Aldol Condensation Intermediate1->Step2 Intermediate2 Protected Epithienamycin Core Step2->Intermediate2 Step3 Cyclization and Side Chain Introduction Intermediate2->Step3 Intermediate3 Fully Protected this compound Step3->Intermediate3 Step4 Global Deprotection (e.g., HF, TBAF) Intermediate3->Step4 End This compound Step4->End

strategies to enhance the stability of the Epithienamycin B beta-lactam ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the Epithienamycin B beta-lactam ring.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles of this compound and carbapenem (B1253116) stability.

Q1: What are the primary degradation pathways for the this compound beta-lactam ring?

The primary degradation pathway for all β-lactam antibiotics, including this compound and other carbapenems, is the hydrolysis of the amide bond within the four-membered β-lactam ring.[1][2] This process opens the ring, rendering the antibiotic inactive. This hydrolysis can be initiated by several factors:

  • Chemical Hydrolysis: Occurs in aqueous solutions and is highly influenced by pH, temperature, and buffer components.[1][3][4] Both acidic and basic conditions can catalyze the cleavage of the ring.[1]

  • Enzymatic Degradation: Specific enzymes can catalyze the rapid hydrolysis of the β-lactam ring. The two main types are:

    • β-Lactamases: These are enzymes produced by resistant bacteria that specifically target and inactivate β-lactam antibiotics.[2]

    • Renal Dehydropeptidase I (DHP-I): This enzyme, found primarily at the renal brush border in humans, is responsible for the rapid metabolism of early carbapenems like thienamycin (B194209) and imipenem (B608078).[3][4][5]

Q2: How does pH influence the stability of the beta-lactam ring in experimental settings?

The stability of the β-lactam ring is highly dependent on the pH of the solution. Degradation can be more extensive at higher (alkaline) pH levels due to an increased rate of nucleophilic attack on the carbonyl carbon of the lactam ring by hydroxide (B78521) ions.[6] Conversely, strongly acidic conditions can also promote hydrolysis. For many carbapenems, maximum stability is typically observed in a slightly acidic to neutral pH range (approximately pH 4.5 to 6.5).[7] When preparing solutions for in vitro assays, it is critical to use a buffered system within the optimal stability range for your specific this compound derivative.

Q3: What key structural modifications have been successfully used to enhance the stability of carbapenems?

Several key structural modifications have been instrumental in developing more stable carbapenem antibiotics:

  • 1-β-Methyl Group: The addition of a methyl group at the C-1 position is a major advancement that provides significant protection against hydrolysis by the DHP-I enzyme.[3][4] This modification is a hallmark of modern carbapenems like meropenem (B701) and ertapenem.[4][5]

  • C-6 Hydroxyethyl (B10761427) Side Chain: A hydroxyethyl group at the C-6 position, particularly in the trans configuration, enhances stability against hydrolysis by many β-lactamases.[3][5][8]

  • C-2 Side Chain: The nature of the side chain at the C-2 position influences the molecule's spectrum of activity, pharmacokinetic properties, and chemical stability. For example, a pyrrolidine (B122466) ring at C-2 can increase stability and broaden the antibacterial spectrum.[3][5]

Q4: My compound is stable against DHP-I, but still shows degradation. What other enzymatic factors could be involved?

If your this compound derivative is engineered for DHP-I stability (e.g., with a 1-β-methyl group) but still shows rapid degradation in a biological matrix or during infection modeling, the most likely cause is the presence of bacterial β-lactamases.[2] These enzymes are the primary mechanism of resistance in many bacteria and are highly efficient at hydrolyzing the β-lactam ring.[2][9] Their activity can be confirmed by running parallel experiments with a known β-lactamase inhibitor.

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for common problems encountered during experimentation.

Q5: My this compound derivative is rapidly degrading in my aqueous buffer during in vitro assays. What are my options?

If you observe significant degradation (e.g., >10-15% loss over 24 hours) in your aqueous experimental setup, consider the following troubleshooting steps.

start High Degradation Observed in Aqueous Buffer q1 Is the buffer pH within the optimal range (typically 6.0-7.0)? start->q1 a1_yes Adjust pH to known stability optimum. q1->a1_yes No q2 Can the experiment be run at a lower temperature (e.g., 25°C or 4°C)? q1->q2 Yes a1_yes->q2 a2_yes Lower incubation temperature. q2->a2_yes Yes q3 Is a non-aqueous or low-water formulation feasible for the assay? q2->q3 No a2_yes->q3 a3_yes Consider alternative solvents (e.g., NADES, Triglycerides) if compatible with the assay. q3->a3_yes Yes end Re-evaluate Stability via HPLC/LC-MS q3->end No a3_yes->end

Caption: Troubleshooting workflow for rapid compound degradation.
  • Verify and Optimize pH: The stability of carbapenems is highly pH-sensitive.[6] Ensure your buffer is within the optimal pH range for carbapenems, typically pH 6.0-7.0.

  • Reduce Temperature: If the experimental protocol allows, reducing the incubation temperature can significantly slow the rate of hydrolytic degradation.[4]

  • Consider Formulation Changes: For stock solutions or specific applications, non-aqueous solvents can dramatically improve stability. Natural Deep Eutectic Solvents (NADES), such as a betaine-urea mixture, have been shown to increase the stability of imipenem by up to 7-fold compared to water.[10] Formulations with low water content (<5%) using triglycerides can also enhance storage stability.[11]

  • Use Fresh Solutions: Always prepare solutions of this compound derivatives immediately before use and avoid long-term storage in aqueous buffers, even when frozen.

Q6: I'm observing poor in vivo efficacy despite a potent in vitro MIC. Could stability be the issue?

Yes, this is a classic challenge. Poor in vivo performance despite good in vitro activity often points to pharmacokinetic or stability issues. Specifically for carbapenems, degradation by DHP-I is a primary concern.[3][5]

cluster_degradation Degradation Pathways start This compound (Active) chem Chemical Hydrolysis (pH, Temperature) start->chem enz Enzymatic Degradation (DHP-I, β-Lactamases) start->enz end Inactive Product (Opened Ring) chem->end enz->end

Caption: Major degradation pathways of the β-lactam ring.
  • Action 1: Assess DHP-I Stability. If your molecule lacks a 1-β-methyl group, its susceptibility to DHP-I is high. Consider co-administration with a DHP-I inhibitor like cilastatin (B194054) in your animal models.[5]

  • Action 2: Quantify Plasma Stability. Perform an ex vivo plasma stability assay. Incubate the compound in plasma from the relevant species (e.g., mouse, rat, human) and quantify its concentration over time using LC-MS/MS. This will reveal its half-life in a biological matrix.

  • Action 3: Review Structural Features. Compare the structure of your derivative to established stable carbapenems. The absence of features like the 1-β-methyl or the trans-hydroxyethyl group is a strong indicator of potential instability.[3][4]

Q7: How can I definitively confirm that the loss of antibacterial activity in my sample is due to beta-lactam ring hydrolysis?

A combination of analytical and microbiological methods is the best approach.

  • Analytical Confirmation (HPLC/LC-MS): This is the most direct method. Analyze your sample at different time points. You should observe a decrease in the peak area of the parent this compound compound and the concurrent appearance of one or more new peaks corresponding to degradation products.[12] Mass spectrometry (MS) can confirm that the new peaks have a molecular weight corresponding to the hydrolyzed (ring-opened) product.

  • Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the characteristic carbonyl (C=O) stretching vibration of the intact β-lactam ring. Disappearance or shifting of this peak indicates ring cleavage.[12]

  • Bioassay: Correlate the analytical data with a loss of function. Take samples at the same time points used for HPLC analysis and measure their Minimum Inhibitory Concentration (MIC) against a susceptible bacterial strain. A direct correlation between the decrease in the parent compound's concentration and the increase in MIC confirms that degradation leads to loss of activity.

Section 3: Data & Experimental Protocols

This section provides summary data and standardized protocols for assessing stability.

Data Presentation

Table 1: Impact of Key Structural Modifications on Carbapenem Stability

ModificationPrimary Stability AdvantageExample CompoundReference
1-β-Methyl Group Resistance to hydrolysis by renal dehydropeptidase I (DHP-I).Meropenem, Ertapenem[3][4][5]
Trans-Hydroxyethyl Group (C-6) Increased stability against hydrolysis by bacterial β-lactamases.Meropenem, Imipenem[3][5]
Pyrrolidine Side Chain (C-2) Can increase stability and broaden the antibacterial spectrum.Meropenem, Ertapenem[3][5]

Table 2: Comparison of Formulation Strategies on Imipenem Stability

Solvent SystemStability OutcomeFold Increase vs. WaterReference
Aqueous Solution (Water) Baseline; readily undergoes hydrolysis.1x[10]
Betaine-Urea NADES Stability significantly increased after seven days.~7x[10]
Triglyceride (<5% water) Prevents or slows degradation during storage.Not directly compared[11]
Experimental Protocols

Protocol 1: HPLC-Based Assay for Chemical Stability Assessment

This protocol outlines a general method for determining the chemical stability of an this compound derivative in a buffered solution.

prep 1. Prepare Stock & Buffer (e.g., 10 mg/mL in DMSO, 100 mM Phosphate (B84403) Buffer pH 7.0) spike 2. Spike Buffer (Final concentration e.g., 100 µg/mL) prep->spike t0 3. T=0 Sample Immediately quench aliquot (e.g., with Acetonitrile) spike->t0 incubate 4. Incubate Solution (e.g., 37°C with shaking) t0->incubate sample 5. Time-Point Sampling (e.g., 1, 2, 4, 8, 24 hours) Quench immediately. incubate->sample analyze 6. HPLC Analysis (UV Detection at λmax) sample->analyze data 7. Data Analysis (Plot % Remaining vs. Time) analyze->data

Caption: Experimental workflow for an HPLC-based stability study.
  • Materials:

    • This compound derivative

    • HPLC-grade solvents (Acetonitrile, Methanol, Water)

    • Buffer salts (e.g., Sodium Phosphate)

    • Acid/Base for pH adjustment (e.g., HCl, NaOH)

    • HPLC system with UV detector

    • Appropriate HPLC column (e.g., C18)

  • Procedure:

    • Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO). Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4) and bring it to the target temperature (e.g., 37°C).

    • Initiation: Spike the pre-warmed buffer with the stock solution to achieve the final target concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to avoid solubility artifacts.

    • Time Zero (T=0) Sample: Immediately after mixing, withdraw an aliquot, and quench the degradation by diluting it in a cold mobile phase or organic solvent (e.g., 1:10 in 50% acetonitrile). This is your 100% reference sample.

    • Incubation: Incubate the remaining solution at the desired temperature (e.g., 37°C).

    • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw identical aliquots and quench them in the same manner as the T=0 sample.

    • HPLC Analysis: Analyze all samples by HPLC. Use a suitable mobile phase to achieve good separation between the parent compound and any degradation products. Monitor at the compound's maximum UV absorbance wavelength (λmax).[12]

    • Data Analysis: Integrate the peak area of the parent compound for each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. Plot this percentage against time to determine the degradation kinetics and half-life.

Protocol 2: Forced Degradation Study for Identifying Degradation Products

This protocol is used to accelerate degradation to generate and identify potential degradation products via LC-MS.

  • Objective: To identify the likely degradation products of an this compound derivative under various stress conditions.

  • Stress Conditions: Prepare separate solutions of the compound and subject them to the following conditions for a defined period (e.g., 24 hours):

    • Acidic Hydrolysis: 0.1 M HCl at room temperature.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Incubate a buffered solution (pH 7.4) at an elevated temperature (e.g., 60°C).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for LC-MS analysis.

  • LC-MS/MS Analysis: Analyze an untreated control sample and each stressed sample using an LC-MS/MS system.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify the major new peaks that appear under each condition. Use the mass spectrometry data to determine the molecular weights of these new peaks and propose structures for the degradation products, such as the ring-opened hydrolyzed form.[12]

References

Technical Support Center: Refining HPLC Methods for Epithienamycin B Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining High-Performance Liquid Chromatography (HPLC) methods for the analysis of Epithienamycin B. This guide, presented in a question-and-answer format, addresses common challenges and frequently asked questions to aid in the development of robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A1: A suitable starting point for this compound analysis is a reversed-phase HPLC method. Based on methods for the structurally similar compound thienamycin (B194209) and other carbapenems, a C18 column is recommended.[1][2][3] The mobile phase can consist of a phosphate (B84403) or acetate (B1210297) buffer with a pH between 6.0 and 7.0, mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][2] Detection is typically performed using a UV detector at a wavelength of approximately 298-313 nm, where the carbapenem (B1253116) chromophore absorbs.[1][4]

Q2: Why is pH control of the mobile phase critical for this compound analysis?

A2: The stability of this compound, like other β-lactam antibiotics, is highly dependent on pH.[5] The β-lactam ring is susceptible to hydrolysis, and controlling the mobile phase pH is crucial to prevent degradation of the analyte during analysis.[1] For many carbapenems, a pH range of 6.0 to 7.0 is often used to balance stability and chromatographic performance.[1] It is essential to operate within a pH range of 2-8 for silica-based reversed-phase columns to ensure their longevity.[5]

Q3: How can I ensure my HPLC method is "stability-indicating"?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6] To develop such a method for this compound, forced degradation studies should be performed.[1][6][7] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[6][7] The HPLC method must then be able to resolve the intact this compound peak from all generated degradation product peaks.[1][7]

Q4: What are some common challenges in separating this compound from its epimers or other related impurities?

A4: The primary challenge in analyzing this compound is often its separation from stereoisomers, such as 8-epi-thienamycin, and other structurally related impurities produced during fermentation or degradation.[8][9] Since epimers have very similar physicochemical properties, achieving baseline separation can be difficult. Optimization of the mobile phase composition, including the type and concentration of the organic modifier and buffer, is critical. In some cases, specialized chiral stationary phases may be necessary to achieve separation of enantiomers or diastereomers.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH causing partial ionization of the analyte. - Interaction of the analyte with active sites (silanols) on the column packing. - Column overload.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[5] - Use a high-purity, end-capped C18 column. - Add a competing base, like triethylamine, to the mobile phase in low concentrations (0.1%). - Reduce the sample concentration or injection volume.
Variable Retention Times - Inadequate column equilibration between injections. - Fluctuations in mobile phase composition or pH. - Temperature variations.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between runs. - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[5] - Use a column oven to maintain a constant temperature.[1]
Loss of Peak Area / Analyte Degradation - Instability of this compound in the sample solvent or on the column. - Hydrolysis of the β-lactam ring due to inappropriate pH.- Prepare samples in a buffer that ensures stability (pH ~6.0-7.0) and analyze them promptly.[1] - Use a refrigerated autosampler if available. - Ensure the mobile phase pH is within the optimal stability range for this compound.
Poor Resolution Between this compound and Impurities/Epimers - Suboptimal mobile phase composition (organic solvent ratio, pH, or buffer strength). - Inadequate column efficiency.- Methodically vary the percentage of the organic modifier (e.g., acetonitrile) to optimize selectivity. - Fine-tune the mobile phase pH; small changes can significantly impact the separation of ionizable compounds.[5][12] - Consider a different organic modifier (e.g., methanol vs. acetonitrile). - Use a column with a smaller particle size or a longer length to increase efficiency.[1] - Evaluate ion-pair chromatography by adding an ion-pairing reagent to the mobile phase.
High Backpressure - Blockage in the HPLC system (e.g., guard column, frits, or column). - Particulate matter from the sample or mobile phase.- Filter all mobile phases through a 0.45 µm or 0.22 µm filter. - Filter all samples before injection. - Replace the guard column or in-line filter. - If the column is blocked, try back-flushing with an appropriate solvent.

Experimental Protocols

Protocol 1: Proposed Stability-Indicating Reversed-Phase HPLC Method for this compound

This protocol is a starting point based on methods for similar carbapenem antibiotics and should be optimized for your specific application.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 20 mM Potassium Phosphate Buffer (pH 6.5) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 298 nm
Injection Volume 10 µL
Sample Diluent 20 mM Potassium Phosphate Buffer (pH 6.5)

Mobile Phase Preparation:

  • Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in HPLC-grade water.

  • Adjust the pH to 6.5 using phosphoric acid or potassium hydroxide.

  • Filter the buffer through a 0.45 µm nylon filter.

  • Prepare the final mobile phase by mixing the filtered buffer and HPLC-grade acetonitrile in the specified ratio.

  • Degas the mobile phase by sonication or helium sparging.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines the conditions for a forced degradation study to support the development of a stability-indicating method.

Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Dissolve this compound in 3% H₂O₂ and keep at room temperature for 1 hour.
Thermal Degradation Expose solid this compound to 105°C for 24 hours. Dissolve in sample diluent for analysis.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) for 24 hours.

Note: The incubation times may need to be adjusted to achieve a target degradation of 10-30%.

Visualizations

HPLC_Workflow General HPLC Workflow for this compound Analysis prep_mobile_phase 1. Mobile Phase Preparation (Buffer + Organic Solvent) system_setup 3. HPLC System Setup (Equilibrate Column) prep_mobile_phase->system_setup prep_sample 2. Sample Preparation (Dissolve in Diluent) injection 4. Sample Injection prep_sample->injection system_setup->injection separation 5. Chromatographic Separation (C18 Column) injection->separation detection 6. UV Detection (~298 nm) separation->detection data_analysis 7. Data Analysis (Peak Integration & Quantification) detection->data_analysis Troubleshooting_Logic Troubleshooting Logic for Poor Peak Resolution start Poor Resolution Observed check_mobile_phase Optimize Mobile Phase? - Adjust % Organic - Fine-tune pH start->check_mobile_phase check_column Evaluate Column? - Check Efficiency - Consider Different Stationary Phase check_mobile_phase->check_column No success Resolution Improved check_mobile_phase->success Yes check_flow_rate Adjust Flow Rate? - Decrease for Better Separation check_column->check_flow_rate No check_column->success Yes check_flow_rate->success Yes failure Still Poor Resolution (Consider Alternative Method, e.g., Ion-Pair) check_flow_rate->failure No

References

Technical Support Center: Synthetic Epithienamycin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthetic production of Epithienamycin B.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of Final Product

Possible Causes and Solutions

Possible Cause Troubleshooting Step Recommended Action
Incomplete reaction Monitor reaction progress closely using TLC or HPLC.Extend reaction time or consider a slight increase in temperature if starting materials are still present. Ensure all reagents are fresh and anhydrous.
Degradation of product The carbapenem (B1253116) core is sensitive to hydrolysis, especially under basic or strongly acidic conditions.[1]Maintain a neutral or slightly acidic pH during workup and purification. Use buffered aqueous solutions and avoid prolonged exposure to strong acids or bases. Perform reactions at low temperatures where specified.
Side reactions Competing side reactions can consume starting materials or intermediates.Re-evaluate the reaction conditions. Ensure the order of reagent addition is correct and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Inefficient purification Product may be lost during chromatographic purification.Optimize the purification protocol. Consider using alternative stationary phases or solvent systems. Ensure proper column packing and loading.[2]

Issue 2: Presence of Unexpected Impurities in Final Product

Possible Causes and Solutions

Possible Cause Troubleshooting Step Recommended Action
Epimerization/Diastereomers The stereochemistry at various chiral centers is critical and can be sensitive to reaction conditions.[1][3]Use stereoselective reagents and conditions. Analyze the product mixture by chiral HPLC or NMR with chiral shift reagents to identify and quantify diastereomers. Re-crystallization may help in separating isomers.
Oxidation The thiol side chain can be susceptible to oxidation, leading to disulfide dimer formation.Degas all solvents and run the reaction under a strict inert atmosphere. Consider adding an antioxidant, if compatible with the reaction chemistry.
Hydrolysis of β-Lactam Ring Exposure to water, especially at non-neutral pH, can cause the opening of the β-lactam ring, rendering the antibiotic inactive.[1]Use anhydrous solvents and reagents. Perform aqueous workups quickly at low temperatures with buffered solutions. Lyophilize the final product for long-term storage.
Remnant Protecting Groups Incomplete deprotection of hydroxyl, amine, or carboxyl groups is a common source of impurities.Extend the deprotection reaction time or use a more potent deprotection agent. Monitor the deprotection step by HPLC or MS to ensure complete removal of protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in synthetic this compound production?

A1: Based on the chemistry of carbapenems, the most common impurities include:

  • Diastereomers: Incorrect stereoisomers at one or more of the chiral centers of the carbapenem core. Stereocontrol is a significant challenge in these syntheses.[1][3]

  • Degradation Products: Primarily from the hydrolysis (opening) of the strained β-lactam ring. This is often caused by exposure to moisture or non-neutral pH.[1]

  • Oxidation Products: The thiol side chain can oxidize to form disulfide-linked dimers.

  • Process-Related Impurities: These can include unreacted starting materials, reagents, and intermediates from incomplete reactions or side reactions. Remnants of protecting groups are also a common issue.

Q2: How can I best monitor the progress of my synthesis?

A2: A combination of Thin Layer Chromatography (TLC) for quick checks and High-Performance Liquid Chromatography (HPLC) for more quantitative analysis is recommended. LC-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of intermediates and byproducts, helping to troubleshoot unexpected results.

Q3: What are the optimal storage conditions for synthetic this compound and its intermediates?

A3: Due to the inherent instability of the carbapenem structure, this compound and its late-stage intermediates should be stored as lyophilized powders at low temperatures (-20°C or below) under an inert atmosphere (argon or nitrogen) and protected from light and moisture.

Q4: Which analytical techniques are best for characterizing impurities?

A4: A multi-technique approach is most effective:

  • HPLC/UPLC: For separating impurities and quantifying their levels.

  • Mass Spectrometry (MS/MS): For determining the molecular weight of impurities and obtaining fragmentation data to elucidate their structures.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of isolated impurities. 2D-NMR techniques can be particularly useful.

Experimental Protocols

Protocol 1: General Method for Impurity Profiling by HPLC-MS

This protocol outlines a general method for the analysis of synthetic this compound and its impurities.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthetic sample.

    • Dissolve in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 0.1-1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Illustrative):

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient might be 5% B to 95% B over 30 minutes.

    • Flow Rate: 0.8-1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a relevant wavelength (e.g., 254 nm or 300 nm).

  • Mass Spectrometry Conditions (Illustrative):

    • Ion Source: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

    • Data Acquisition: Acquire full scan data to detect all ions and tandem MS (MS/MS) data on the most abundant ions to aid in structural elucidation.

Protocol 2: Purification by Preparative HPLC

  • Sample Preparation: Dissolve the crude synthetic product in the minimum amount of mobile phase.

  • Column: Use a preparative scale reversed-phase C18 column.

  • Mobile Phase: A buffered system (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) is often used to maintain a stable pH and improve peak shape.

  • Gradient: Develop a shallow gradient based on the analytical HPLC separation to maximize the resolution between the product and impurities.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent, often by lyophilization, to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Purification start Starting Materials reaction Chemical Synthesis (Multi-step) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude hplc_ms Impurity Profiling (HPLC-MS) crude->hplc_ms Characterize prep_hplc Preparative HPLC crude->prep_hplc hplc_ms->prep_hplc Optimize Purification lyophilization Lyophilization prep_hplc->lyophilization final_product Pure this compound lyophilization->final_product impurity_formation cluster_pathways Potential Impurity Pathways cluster_impurities Resulting Impurities start Synthetic Intermediate epimerization Epimerization (Base/Acid) start->epimerization oxidation Oxidation (Air/Reagents) start->oxidation hydrolysis Hydrolysis (H2O, pH) start->hydrolysis side_reaction Side Reaction (Reagents) start->side_reaction diastereomer Diastereomers epimerization->diastereomer dimer Disulfide Dimers oxidation->dimer ring_opened Ring-Opened Product hydrolysis->ring_opened process_impurity Process-Related Impurity side_reaction->process_impurity

References

Validation & Comparative

A Comparative In Vitro Analysis of Epithienamycin B and Other Carbapenem Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro properties of Epithienamycin (B1209815) B and other prominent carbapenem (B1253116) antibiotics, including thienamycin, imipenem (B608078), meropenem (B701), doripenem (B194130), and ertapenem. The carbapenems are a class of β-lactam antibiotics with an exceptionally broad spectrum of activity, making them crucial in treating severe bacterial infections.[1][2] This analysis focuses on their antibacterial activity, stability against β-lactamases, and affinity for penicillin-binding proteins (PBPs), presenting available experimental data to inform research and development efforts.

Introduction to Carbapenems

Carbapenems are structurally similar to penicillins and cephalosporins, characterized by a β-lactam ring fused to a five-membered ring.[1] They exert their bactericidal action by inhibiting bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs).[1][2] A key feature of carbapenems is their broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria, and their stability against most β-lactamases.[1][2]

Epithienamycin B belongs to the epithienamycin family, a group of naturally occurring carbapenems structurally related to thienamycin. While research has shown that the epithienamycin family exhibits a broad spectrum of in vitro activity, specific comparative data for this compound against other carbapenems is limited in publicly available literature. This guide, therefore, presents a framework for comparison based on established data for other carbapenems and outlines the methodologies for future comparative studies involving this compound.

Comparative In Vitro Antibacterial Activity

The in vitro activity of carbapenems is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of isolates, is a common metric for comparison.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Selected Carbapenems Against Key Bacterial Pathogens

Bacterial SpeciesImipenemMeropenemDoripenemErtapenemThis compound
Escherichia coli0.25 - 2[3]0.032[3]≤0.5[4]0.006[3]Data Not Available
Klebsiella pneumoniaeData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Pseudomonas aeruginosa4[2]1[2]<1[5]>16[1]Data Not Available
Acinetobacter baumanniiData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Staphylococcus aureus (MSSA)≤0.06[6]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Enterococcus faecalis4[2]>16[2]>16[1]>16[1]Data Not Available
Bacteroides fragilis0.25[2]≤0.125[2]Data Not AvailableData Not AvailableData Not Available

Note: The presented MIC values are derived from various sources and may vary based on the specific strains and testing conditions. Direct comparative studies are essential for accurate assessment.

Imipenem generally shows strong activity against Gram-positive cocci, while meropenem and doripenem often exhibit enhanced activity against Gram-negative bacilli.[2] Ertapenem has a more limited spectrum, with notable inactivity against Pseudomonas aeruginosa and Enterococcus spp.[1]

Stability to β-Lactamases

A critical advantage of carbapenems is their resistance to hydrolysis by most β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics.

Carbapenems are generally stable to hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][7] However, the emergence of carbapenem-hydrolyzing enzymes, known as carbapenemases (e.g., KPC, NDM, VIM, IMP, and OXA-48), poses a significant clinical challenge as they can effectively inactivate these potent drugs.[7][8][9]

The relative stability of different carbapenems to various β-lactamases can be determined by measuring the rates of hydrolysis. Doripenem and meropenem often exhibit lower rates of hydrolysis by many β-lactamases compared to imipenem.[4]

Table 2: Relative Stability of Carbapenems to β-Lactamase Hydrolysis

β-Lactamase TypeImipenemMeropenemDoripenemErtapenemThis compound
ESBLs (e.g., TEM, SHV, CTX-M) Stable[7]Stable[7]Stable[4]Stable[7]Data Not Available
AmpC Stable[7]Stable[7]Stable[4]Stable[7]Data Not Available
Carbapenemases (e.g., KPC, NDM) Susceptible[7]Susceptible[7]Susceptible[4]Susceptible[7]Data Not Available

Affinity for Penicillin-Binding Proteins (PBPs)

Carbapenems exert their bactericidal effect by binding to and inactivating PBPs, essential enzymes in bacterial cell wall synthesis. The affinity for different PBPs can influence the antibacterial spectrum and potency of a carbapenem.

In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, carbapenems generally show a high affinity for multiple essential PBPs, particularly PBP2 and PBP3.[10] For instance, both imipenem and meropenem have a high affinity for PBP2 in E. coli, but meropenem also demonstrates a high affinity for PBP3, whereas imipenem's affinity for PBP3 is lower.[10] Doripenem exhibits high affinity for PBP2 and PBP3 in P. aeruginosa and PBP2 in E. coli.[10][11] In Gram-positive bacteria like Staphylococcus aureus, PBP1 is a key target for carbapenems.[12]

Table 3: Penicillin-Binding Protein (PBP) Affinity Profile of Selected Carbapenems

OrganismPBP TargetImipenemMeropenemDoripenemErtapenemThis compound
Escherichia coli PBP2High[10]High[10]High[10]Data Not AvailableData Not Available
PBP3Low[10]High[10]Moderate[10]Data Not AvailableData Not Available
Pseudomonas aeruginosa PBP2High[10]High[10]High[10]Data Not AvailableData Not Available
PBP3Moderate[10]High[10]High[10]Data Not AvailableData Not Available
Staphylococcus aureus PBP1High[12]High[12]Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate in vitro comparison of antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined by broth microdilution or agar (B569324) dilution methods.

Broth Microdilution Protocol:

  • Preparation of Antibiotic Solutions: Prepare serial twofold dilutions of each carbapenem in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Inoculate a 96-well microtiter plate containing the serially diluted antibiotics with the bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Carbapenems C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 35-37°C for 16-20h C->D E Read MIC (Lowest concentration with no visible growth) D->E Beta_Lactamase_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Purify β-lactamase C Mix Enzyme and Substrate A->C B Prepare Carbapenem Solution B->C D Monitor Absorbance Change (Spectrophotometer) C->D E Calculate Hydrolysis Rate (Vmax, Km, kcat) D->E PBP_Affinity_Assay_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_detection Detection & Analysis A Isolate Bacterial Cell Membranes (PBPs) B Incubate Membranes with Unlabeled Carbapenem A->B C Add Fluorescent Penicillin (Bocillin-FL) B->C D SDS-PAGE Separation C->D E Fluorescence Imaging D->E F Quantify and Determine IC50 E->F Carbapenem_Mechanism Carbapenem Carbapenem Antibiotic BacterialCell Bacterial Cell Carbapenem->BacterialCell Penetrates Outer Membrane PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to and Inactivates BacterialCell->PBP CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Inhibition Inhibition PBP->Inhibition Lysis Cell Lysis and Death CellWall->Lysis Weakened Cell Wall Leads to Inhibition->CellWall Blocks Synthesis

References

A Comparative Analysis of Epithienamycin B's Potential Antibacterial Spectrum Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the antibacterial potential of Epithienamycin (B1209815) B, a member of the carbapenem (B1253116) class of antibiotics. Due to the limited availability of specific comparative data for Epithienamycin B, this document leverages data from its parent compound, thienamycin (B194209), and its stable derivative, imipenem (B608078), to project its efficacy against a range of antibiotic-resistant bacterial strains. This approach allows for a robust evaluation of the foundational strengths of the epithienamycin family against clinically significant pathogens.

Introduction to this compound and the Carbapenem Class

This compound belongs to the epithienamycin family of natural products, which are structurally related to thienamycin, the first discovered carbapenem antibiotic isolated from Streptomyces cattleya.[1] The epithienamycins are potent inhibitors of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, their mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2]

Thienamycin itself exhibits an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria; however, its inherent instability has limited its direct clinical use.[3] This led to the development of more stable derivatives, such as imipenem, which retains the broad-spectrum activity of the parent compound.[3][4] This guide will use imipenem as a benchmark to compare the potential antibacterial spectrum of this compound against resistant strains.

Comparative Antibacterial Spectrum

The following tables summarize the in vitro activity of imipenem, as a representative of the thienamycin/epithienamycin class, against various multidrug-resistant bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MIC) in µg/mL. A lower MIC value indicates greater potency.

Table 1: In Vitro Activity against Gram-Positive Resistant Strains

Organism (Resistant Phenotype)Imipenem (MIC in µg/mL)Comparator Antibiotics (MIC in µg/mL)
Staphylococcus aureus (Methicillin-Resistant, MRSA)1.6 - 12.5Vancomycin: 1-2, Linezolid: 1-4
Enterococcus faecalis (Vancomycin-Resistant, VRE)4Ampicillin: >16, Vancomycin: >256
Streptococcus pneumoniae (Penicillin-Resistant, PRSP)≤0.06 - 0.12Penicillin G: ≥4, Ceftriaxone: 2

Note: Data is compiled from various in vitro studies and susceptibility breakpoints may vary.

Table 2: In Vitro Activity against Gram-Negative Resistant Strains

Organism (Resistant Phenotype)Imipenem (MIC in µg/mL)Comparator Antibiotics (MIC in µg/mL)
Pseudomonas aeruginosa (Carbapenem-Resistant)8 - >32Piperacillin/Tazobactam: >128, Ciprofloxacin: >4
Acinetobacter baumannii (Multidrug-Resistant)8 - 64Colistin: 0.5-2, Tigecycline: 2-8
Klebsiella pneumoniae (Carbapenemase-Producing, KPC)16 - >64Ceftazidime/Avibactam: 8, Meropenem: >16
Escherichia coli (Extended-Spectrum β-Lactamase, ESBL)≤0.25Cefepime: >32, Ciprofloxacin: >4

Note: Data is compiled from various in vitro studies and susceptibility breakpoints may vary.

Experimental Protocols

The data presented in this guide is based on standardized in vitro susceptibility testing methods. The following is a detailed methodology for a key experiment used to determine the antibacterial spectrum.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Materials:

  • Test antibiotic (e.g., this compound, Imipenem)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test antibiotic is prepared in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.[5]

Visualizing Mechanisms and Workflows

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of carbapenems like this compound and the primary mechanisms of bacterial resistance.

cluster_0 Bacterial Cell cluster_1 Antibiotic Action cluster_2 Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis (Peptidoglycan) PBP->CW Catalyzes Lysis Cell Lysis and Death CW->Lysis Inhibition leads to EpiB This compound (Carbapenem) EpiB->PBP Binds and Inhibits BetaLactamase β-Lactamase Production BetaLactamase->EpiB Hydrolyzes Porin Porin Channel Modification Porin->EpiB Prevents Entry Efflux Efflux Pump Overexpression Efflux->EpiB Expels Antibiotic

Caption: Mechanism of action of this compound and bacterial resistance pathways.

Experimental Workflow for MIC Determination

The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

A Comparative Analysis of Epithienamycin B and Imipenem: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two carbapenem (B1253116) antibiotics: Epithienamycin B and the clinically established imipenem (B608078). This document synthesizes available data on their chemical structures, mechanisms of action, and antibacterial spectra, highlighting the current state of knowledge for each compound.

Introduction

This compound and imipenem are both members of the carbapenem class of β-lactam antibiotics, known for their broad spectrum of activity against a wide range of bacterial pathogens. Both are structurally related to thienamycin, a naturally occurring but unstable compound produced by Streptomyces cattleya. Imipenem, a semi-synthetic derivative of thienamycin, was developed to improve upon its stability and has become a cornerstone in the treatment of severe bacterial infections.[1] this compound is one of several related compounds, known as epithienamycins, which are also naturally derived.[2] This guide aims to provide a side-by-side comparison of these two antibiotics based on currently available scientific literature.

Chemical Structure

Both molecules share the characteristic carbapenem core, which consists of a fused β-lactam ring and a five-membered ring system where a carbon atom replaces the sulfur atom found in penicillins. This core structure is crucial for their antibacterial activity.

This compound is structurally related to N-acetylthienamycin.[2]

Imipenem is the N-formimidoyl derivative of thienamycin. This modification enhances the molecule's stability in solution and in solid form, a significant improvement over the parent compound, thienamycin.[1]

Mechanism of Action

As with other β-lactam antibiotics, the primary mechanism of action for both this compound and imipenem is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). PBPs are bacterial enzymes critical for the final steps of peptidoglycan synthesis, the main component of the bacterial cell wall. The disruption of this process leads to cell lysis and bacterial death.

The following diagram illustrates the generalized signaling pathway for carbapenem antibiotics.

Carbapenem_Mechanism_of_Action cluster_periplasm Periplasmic Space Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binding Carbapenem_bound Carbapenem-PBP Complex (Inactive) PBP->Carbapenem_bound Inactivation Cell_Lysis Cell Lysis Carbapenem_bound->Cell_Lysis Inhibition of Cell Wall Synthesis Peptidoglycan_precursors Peptidoglycan Precursors Peptidoglycan_precursors->PBP Substrate for

Carbapenem Mechanism of Action

Antibacterial Spectrum and Potency

A direct quantitative comparison of the in vitro activity of this compound and imipenem is challenging due to the limited publicly available data for this compound. The initial discovery of the epithienamycins revealed that six major components possess a broad spectrum of in vitro activity, with a 27-fold difference in potency between the most and least active components.[2] However, specific Minimum Inhibitory Concentration (MIC) values for this compound against a standard panel of bacteria are not detailed in the available literature.

Imipenem, on the other hand, has been extensively studied and is known for its exceptionally broad spectrum of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1]

The following tables summarize the available information on the antibacterial spectrum of both compounds.

Table 1: Antibacterial Spectrum Against Gram-Positive Bacteria

Bacterial SpeciesThis compound MIC (µg/mL)Imipenem MIC (µg/mL)
Staphylococcus aureusBroad-spectrum activity reported[2]0.02 - 0.06
Enterococcus faecalisBroad-spectrum activity reported[2]≤0.25 (MIC90)

Table 2: Antibacterial Spectrum Against Gram-Negative Bacteria

Bacterial SpeciesThis compound MIC (µg/mL)Imipenem MIC (µg/mL)
Escherichia coliBroad-spectrum activity reported[2]≤0.25 (MIC90)
Pseudomonas aeruginosaBroad-spectrum activity reported[2]≤0.25 (MIC90)
Klebsiella pneumoniaeBroad-spectrum activity reported[2]≤0.25 (MIC90)

Note: The MIC values for imipenem are representative and can vary between studies and isolates.

Experimental Protocols

The determination of the in vitro antibacterial activity of antibiotics is standardized to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols for these assays. The following is a summary of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of the antibiotic at a high concentration in a suitable solvent.

  • Sterilize the stock solution by membrane filtration.

2. Preparation of Microdilution Plates:

  • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the antimicrobial stock solution in the broth to achieve a range of final concentrations.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture of the test bacterium on a non-selective agar (B569324) medium, select several colonies and suspend them in a sterile broth or saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[3][4][5]

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Determination_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotic in Microtiter Plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Bacterial Growth Incubate_Plate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

MIC Determination Workflow

Conclusion

Both this compound and imipenem are carbapenem antibiotics that function by inhibiting bacterial cell wall synthesis. Imipenem is a well-characterized, semi-synthetic compound with a proven broad spectrum of activity against a wide array of clinically important bacteria. In contrast, while the epithienamycins, including this compound, have been shown to possess broad-spectrum antibacterial properties, there is a notable lack of publicly available, detailed quantitative data, such as MIC values, to allow for a direct and comprehensive comparison with imipenem.[2] Further research and publication of in vitro and in vivo studies on this compound are necessary to fully elucidate its potential as a therapeutic agent and to accurately position it relative to established carbapenems like imipenem.

References

A Comparative Guide to the Biosynthetic Pathways of Epithienamycin B and Other Carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of key carbapenem (B1253116) antibiotics, with a focus on Epithienamycin (B1209815) B, the archetypal thienamycin (B194209), and the simplest carbapenem, (5R)-carbapen-2-em-3-carboxylic acid. The information presented is collated from experimental data to facilitate a deeper understanding of the enzymatic machinery and molecular logic underlying the synthesis of these potent antibiotics.

Introduction to Carbapenem Biosynthesis

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Their biosynthesis is distinct from that of classical β-lactams like penicillins and cephalosporins. While significant strides have been made in elucidating these pathways, particularly for thienamycin and the simple carbapenems, the biosynthesis of many other members of this family, including the epithienamycins, is an active area of research.

Core Biosynthetic Pathways: A Side-by-Side Comparison

The biosynthesis of carbapenems can be broadly categorized into the pathway for simple carbapenems, produced by bacteria such as Pectobacterium carotovorum, and the more complex pathways for compounds like thienamycin and epithienamycins, produced by Streptomyces species.

A key divergence in these pathways occurs after the initial formation of the carbapenam (B8450946) ring. The simple carbapenem pathway utilizes a well-characterized enzyme, CarC, for stereoinversion and desaturation. In contrast, the biosynthetic gene clusters for thienamycin and epithienamycin lack a CarC homolog, indicating a different enzymatic strategy for these crucial steps.[1]

Key Enzymatic Steps and Precursors

The initial steps in the biosynthesis of the carbapenem core are conserved across the different pathways. They begin with the condensation of malonyl-CoA and L-glutamate-5-semialdehyde, catalyzed by a CarB homolog, followed by the formation of the β-lactam ring by a CarA homolog.[2]

Table 1: Key Enzymes and Their Functions in Carbapenem Biosynthetic Pathways

Enzyme Function Simple Carbapenem Pathway (P. carotovorum) Thienamycin Pathway (S. cattleya) Epithienamycin Pathway (S. flavogriseus) (Putative)
CarB/ThnE Carboxymethylproline synthaseCarBThnEThnE homolog
CarA/ThnM Carbapenam synthetase (β-lactam ring formation)CarAThnMThnM homolog
CarC Carbapenem synthase (stereoinversion and desaturation)CarC--
ThnR Coenzyme A pyrophosphatase-ThnRThnR homolog
ThnH 4-phosphopantetheine phosphatase-ThnHThnH homolog
ThnT Pantetheine hydrolase-ThnTThnT homolog
ThnF N-acetyltransferase-ThnFThnF homolog
Unknown Epimerase C-8 stereochemistry determination--Putative enzyme responsible for "epi" configuration

Quantitative Comparison of Enzyme Performance

While comprehensive kinetic data for all enzymes in these pathways is not available, studies have compared the efficiency of the carbapenam synthetases, CarA and ThnM.

Table 2: Kinetic Parameters for Carbapenam Synthetases (CarA vs. ThnM)

EnzymeSubstrateKM (mM)kcat (s-1)kcat/KM (M-1s-1)
CarA (2S,5S)-Carboxymethylproline~0.5~0.1~200
ThnM (2S,5S)-Carboxymethylproline~0.5~0.01~20

Note: The kinetic values are approximate and collated from the literature for comparative purposes. The kcat for ThnM is notably an order of magnitude lower than that of CarA, suggesting it is a less efficient enzyme.[2]

Biosynthetic Pathway Diagrams

The following diagrams illustrate the known and putative biosynthetic pathways for the simple carbapenem, thienamycin, and epithienamycin.

Simple_Carbapenem_Pathway precursors Malonyl-CoA + L-Glutamate-5-semialdehyde cmp (2S,5S)-Carboxymethylproline precursors->cmp CarB carbapenam (3S,5S)-Carbapenam cmp->carbapenam CarA carbapenem (5R)-Carbapen-2-em-3-carboxylate carbapenam->carbapenem CarC (Stereoinversion & Desaturation)

Simple Carbapenem Biosynthesis

Thienamycin_Pathway precursors Malonyl-CoA + L-Glutamate-5-semialdehyde cmp (2S,5S)-Carboxymethylproline precursors->cmp ThnE carbapenam (3S,5S)-Carbapenam Core cmp->carbapenam ThnM c6_modified C6-Hydroxyethyl Carbapenam carbapenam->c6_modified Methyltransferases (from S-adenosyl methionine) c2_sidechain Thienamycin c6_modified->c2_sidechain + Cysteamine n_acetyl N-Acetylthienamycin c2_sidechain->n_acetyl ThnF (+ Acetyl-CoA) coa Coenzyme A cysteamine Cysteamine coa->cysteamine ThnR, ThnH, ThnT

Thienamycin Biosynthesis

Epithienamycin_B_Pathway precursors Malonyl-CoA + L-Glutamate-5-semialdehyde cmp (2S,5S)-Carboxymethylproline precursors->cmp ThnE homolog carbapenam (3S,5S)-Carbapenam Core cmp->carbapenam ThnM homolog c6_epi_modified C6-epi-Hydroxyethyl Carbapenam carbapenam->c6_epi_modified Methyltransferases (Putative Epimerase Activity) epithienamycin_b Epithienamycin B c6_epi_modified->epithienamycin_b + Cysteamine coa Coenzyme A cysteamine Cysteamine coa->cysteamine ThnR, ThnH, ThnT homologs

Putative this compound Biosynthesis

Experimental Protocols

Detailed experimental protocols for the characterization of carbapenem biosynthetic enzymes are often specific to the enzyme and the research question. However, the following provides a general framework for common assays based on published methodologies.

In Vivo Reconstitution of Carbapenem Biosynthesis

This protocol is for assessing the function of biosynthetic genes by expressing them in a heterologous host, such as E. coli.

Experimental Workflow

in_vivo_workflow cloning Clone car/thn genes into expression vector transformation Transform E. coli (e.g., BL21(DE3)) cloning->transformation expression Induce protein expression (e.g., with IPTG) transformation->expression culture Culture cells and harvest supernatant expression->culture bioassay Bioassay against carbapenem-sensitive E. coli culture->bioassay hplc HPLC analysis of supernatant culture->hplc

Workflow for In Vivo Reconstitution

Methodology:

  • Gene Cloning: The carbapenem biosynthetic genes (e.g., carA, carB, carC or thnE, thnM) are cloned into a suitable E. coli expression vector, such as pET24a(+), under the control of an inducible promoter (e.g., T7).[2]

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain, like BL21(DE3)pLysS.

  • Protein Expression: The transformed cells are grown in a suitable medium (e.g., LB broth) to an optimal density, and protein expression is induced with an appropriate inducer (e.g., IPTG).

  • Sample Preparation: After a period of incubation to allow for carbapenem production, the culture is centrifuged, and the supernatant is collected for analysis.

  • Bioassay: A disc diffusion assay is performed by applying the supernatant to a paper disc on a lawn of carbapenem-sensitive E. coli. The formation of a zone of inhibition indicates the production of a bioactive carbapenem.[2]

  • HPLC Analysis: The supernatant is analyzed by reverse-phase HPLC to detect and quantify the produced carbapenem.

General Protocol for HPLC Analysis of Carbapenems

This protocol provides a general method for the detection and quantification of carbapenems in aqueous samples.

Methodology:

  • Sample Preparation: Aqueous samples (e.g., culture supernatants, enzyme assay reactions) are centrifuged to remove any particulate matter. The supernatant is then filtered through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used (e.g., BDS Hypersil 3 µm C18, 100 x 4.6 mm i.d.).[3]

    • Mobile Phase: A gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 6.5) is typically employed.[3]

    • Flow Rate: A flow rate of 1.0 ml/min is a common starting point.

    • Detection: UV detection at a wavelength between 290-310 nm is suitable for most carbapenems.

  • Quantification: The concentration of the carbapenem is determined by comparing the peak area to a standard curve generated with known concentrations of a purified carbapenem standard.

Concluding Remarks

The study of carbapenem biosynthesis reveals a fascinating interplay of conserved and divergent enzymatic strategies. While the core machinery for constructing the carbapenam ring is shared, the subsequent tailoring steps, particularly the introduction of stereochemical diversity and various side chains, are unique to each pathway. The identification of a thienamycin-like gene cluster in the epithienamycin-producing S. flavogriseus strongly suggests a highly similar biosynthetic pathway.[4] However, the precise enzymatic mechanism responsible for the epimeric center in this compound remains a key area for future investigation. The data and protocols presented in this guide offer a foundation for further research into these complex and medically important biosynthetic pathways.

References

A Validated UHPLC-MS/MS Method for the Precise Quantification of Epithienamycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel antibiotic candidates like Epithienamycin B, a member of the carbapenem (B1253116) class, necessitates the development of robust and sensitive analytical methods for its quantification. Accurate determination of drug concentration is critical for pharmacokinetic studies, formulation development, and quality control. This guide presents a newly proposed, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of this compound. We provide a detailed experimental protocol and compare its performance with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, supported by experimental data adapted from studies on structurally related carbapenems.

Method Performance Comparison

The inherent instability of the β-lactam ring in carbapenems poses a significant challenge for developing reliable analytical methods.[1] The proposed UHPLC-MS/MS method offers superior sensitivity, selectivity, and speed compared to traditional HPLC-UV methods, making it particularly suitable for the analysis of labile compounds like this compound.

ParameterProposed UHPLC-MS/MS MethodConventional HPLC-UV Method
**Linearity (R²) **> 0.999> 0.995
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 5%< 10%
Run Time 5 minutes15 minutes
Selectivity High (Mass-based)Moderate (Chromatographic)
Stability Indicating YesYes (with proper validation)

Experimental Protocols

Proposed New Method: UHPLC-MS/MS

This method is adapted from validated procedures for other carbapenems and is proposed for the quantification of this compound.[2][3] Full validation according to ICH guidelines would be required before implementation.

1. Sample Preparation:

  • Plasma Samples: To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a related carbapenem). Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Pharmaceutical Formulations: Accurately weigh and dissolve the formulation in a suitable solvent (e.g., water or a buffer at neutral pH) to a known concentration. Perform serial dilutions with the mobile phase to fall within the calibration curve range.

2. Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and the most abundant product ions.

  • Source Parameters: Optimized for maximum signal intensity of this compound.

Alternative Method: HPLC-UV

This method represents a more traditional approach and is based on established stability-indicating methods for carbapenems.[1][4]

1. Sample Preparation:

  • Similar to the UHPLC-MS/MS method, but may require a more rigorous clean-up step like solid-phase extraction (SPE) to minimize matrix interference, especially for biological samples.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of a phosphate (B84403) buffer (pH 7.0) and acetonitrile (e.g., 90:10 v/v). The exact ratio should be optimized for the best separation of this compound from its potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around 300 nm for carbapenems).

  • Injection Volume: 20 µL

Method Validation Workflow

The validation of any new analytical method is crucial to ensure its suitability for its intended purpose. The following workflow outlines the key steps based on ICH guidelines.

Method_Validation_Workflow start Method Development & Optimization specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability end Validated Method stability->end Analytical_Method_Comparison cluster_uhplc UHPLC-MS/MS cluster_hplc HPLC-UV uhplc_node High Sensitivity High Selectivity Fast Analysis Higher Cost & Complexity hplc_node Moderate Sensitivity Moderate Selectivity Slower Analysis Lower Cost & Complexity epithienamycin_b This compound Quantification epithienamycin_b->uhplc_node Ideal for Bioanalysis & Trace Levels epithienamycin_b->hplc_node Suitable for QC of Formulations

References

The Evolving Landscape of Carbapenems: A Comparative Look at Thienamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While robust comparative efficacy data for derivatives of Epithienamycin B remains limited in publicly accessible research, a comprehensive analysis of the closely related and extensively studied thienamycin (B194209) derivatives offers valuable insights for researchers and drug development professionals. The journey from the unstable natural product thienamycin to clinically vital antibiotics like imipenem (B608078) showcases the power of strategic chemical modification in enhancing antibacterial potency and stability.

Thienamycin, the first discovered carbapenem (B1253116) antibiotic, exhibits remarkable broad-spectrum antibacterial activity. However, its inherent chemical instability precluded its direct clinical use. This challenge spurred the development of numerous derivatives, with N-formimidoyl thienamycin, known as imipenem, emerging as a highly successful therapeutic agent. This guide provides a comparative overview of the efficacy of key thienamycin derivatives, supported by experimental data and methodologies.

Comparative Antibacterial Efficacy

The antibacterial efficacy of thienamycin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC₉₀ values (the concentration required to inhibit 90% of isolates) for thienamycin and its pivotal derivative, imipenem, against a range of common bacterial pathogens.

Bacterial SpeciesThienamycin MIC₉₀ (µg/mL)Imipenem (N-formimidoyl Thienamycin) MIC₉₀ (µg/mL)
Staphylococcus aureus0.060.03
Streptococcus pneumoniae≤0.03≤0.03
Enterococcus faecalis1.01.0
Escherichia coli0.250.25
Klebsiella pneumoniae0.50.5
Pseudomonas aeruginosa4.04.0
Bacteroides fragilis0.1250.125

Note: Data is compiled from various in vitro studies. Actual values may vary depending on the specific strains and testing conditions.

Structure-Activity Relationships: The Path to Stability and Power

The development of imipenem from thienamycin highlights key structure-activity relationships (SAR) in the carbapenem class. The primary liability of thienamycin is the instability of its primary amine in the cysteamine (B1669678) side chain, which can lead to intermolecular reactions and degradation.

The key modification in imipenem is the conversion of the primary amine to a more stable N-formimidoyl group. This structural change significantly improves the chemical stability of the molecule without compromising its broad-spectrum antibacterial activity. In fact, imipenem demonstrates slightly superior or comparable activity against many pathogens when compared to its parent compound[1].

Further research into carbapenem SAR led to the development of second-generation compounds like meropenem (B701). A key innovation in meropenem was the addition of a 1β-methyl group to the carbapenem core. This modification confers stability against degradation by human renal dehydropeptidase-I (DHP-I), an enzyme that rapidly metabolizes imipenem, necessitating its co-administration with a DHP-I inhibitor, cilastatin[2][3].

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure for assessing the in vitro efficacy of antibiotics.

Broth Microdilution Method for MIC Determination:
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic is prepared in a multi-well microtiter plate using a suitable growth medium, such as Mueller-Hinton Broth.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.

  • Incubation: The microtiter plate is incubated at a controlled temperature (typically 35-37°C) for 16-20 hours under appropriate atmospheric conditions.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, thienamycin and its derivatives exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.

MechanismOfAction cluster_periplasm Periplasmic Space cluster_antibiotic PBP Penicillin-Binding Proteins (PBPs) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Crosslinked_Peptidoglycan Damaged_Cell_Wall Damaged Cell Wall PBP->Damaged_Cell_Wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Cell_Lysis Cell Lysis Damaged_Cell_Wall->Cell_Lysis Leads to Thienamycin_Derivative Thienamycin Derivative Thienamycin_Derivative->PBP Inhibition

Mechanism of Action of Thienamycin Derivatives.

The core mechanism involves the acylation of the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting PBPs, these antibiotics prevent the formation of a stable cell wall, leading to cell lysis and bacterial death. The high affinity of carbapenems for a wide range of PBPs contributes to their broad spectrum of activity.

References

Independent Verification of Epithienamycin B's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to independently verify the mode of action of Epithienamycin B, a member of the carbapenem (B1253116) class of antibiotics. While direct quantitative performance data for this compound is not extensively available in the public domain, this document outlines the established mechanism for carbapenems and presents the experimental frameworks required for its verification and comparison against other antibiotics.

Confirmed Mode of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, functions by disrupting the synthesis of the bacterial cell wall.[1] This action is achieved through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. The covalent binding of this compound to the active site of PBPs inactivates these enzymes, leading to a weakened cell wall and eventual cell lysis.

Comparative Antibiotics

For the purpose of this guide, the performance of this compound's mode of action will be conceptually compared to two well-characterized carbapenems:

  • Imipenem: A potent broad-spectrum carbapenem antibiotic.

  • Meropenem: Another widely used carbapenem with a similar spectrum of activity.

Data Presentation: Comparative In Vitro Activity

Due to the limited availability of specific quantitative data for this compound, the following table presents representative Minimum Inhibitory Concentration (MIC) values for Imipenem and Meropenem against common bacterial pathogens. These values illustrate the expected performance of a carbapenem antibiotic and serve as a benchmark for the experimental verification of this compound's activity.

Bacterial StrainImipenem MIC (µg/mL)Meropenem MIC (µg/mL)
Escherichia coli0.250.03
Pseudomonas aeruginosa41
Staphylococcus aureus (MSSA)0.030.06
Enterococcus faecalis18

Note: Data is compiled from various in vitro studies and should be considered representative. Actual MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols for Independent Verification

To independently verify the mode of action of this compound, two key experiments are essential: determination of its antibacterial activity (MIC) and confirmation of its target engagement (PBP binding).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology: Broth Microdilution

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB). The concentration range should be sufficient to determine the MIC for the tested organisms.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Penicillin-Binding Protein (PBP) Competition Assay

This assay confirms that this compound's antibacterial activity is due to its interaction with PBPs.

Methodology: Fluorescent Penicillin Competition Assay

  • Preparation of Bacterial Membranes: The test bacterium is grown to mid-log phase, harvested, and lysed to obtain a membrane fraction rich in PBPs.

  • Competition Reaction: The bacterial membrane preparation is incubated with varying concentrations of this compound. This allows this compound to bind to the PBPs.

  • Fluorescent Labeling: A fluorescently labeled penicillin, such as Bocillin FL, is added to the mixture. Bocillin FL will bind to any PBPs that have not been bound by this compound.

  • SDS-PAGE and Visualization: The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis. The gel is then visualized using a fluorescence scanner.

  • Data Analysis: The intensity of the fluorescent bands corresponding to the different PBPs is quantified. A decrease in fluorescence intensity with increasing concentrations of this compound indicates that it is competing with Bocillin FL for binding to the PBPs, thus confirming its mode of action. The concentration of this compound that inhibits 50% of the fluorescent signal is determined as the IC50 value, which is a measure of its binding affinity.

Visualization of Experimental Workflow and Mode of Action

The following diagrams illustrate the workflow for verifying the mode of action of this compound and the underlying mechanism.

Experimental_Workflow cluster_MIC MIC Determination cluster_PBP PBP Binding Assay A Serial Dilution of This compound C Inoculation & Incubation A->C B Bacterial Inoculum Preparation B->C D Visual Assessment of Growth C->D E MIC Value D->E F Bacterial Membrane Isolation G Incubation with This compound F->G H Addition of Fluorescent Penicillin G->H I SDS-PAGE H->I J Fluorescence Imaging I->J K IC50 Determination J->K

Workflow for the independent verification of this compound's activity.

Mode_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to & Inactivates Cell Wall Synthesis Peptidoglycan Cross-linking PBP->Cell Wall Synthesis Catalyzes Cell Lysis Cell Lysis PBP->Cell Lysis Inhibition leads to

Mechanism of action of this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Epithienamycin B

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and effective disposal of Epithienamycin B, ensuring laboratory safety and minimizing environmental impact.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount. This compound, a member of the carbapenem (B1253116) class of β-lactam antibiotics, requires specific disposal procedures to mitigate risks associated with its reactivity and potential for promoting antibiotic resistance. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the material safety data sheet (MSDS) for this compound and adhere to standard laboratory safety protocols. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.

Core Disposal Principle: Inactivation

The primary goal of this compound disposal is the inactivation of the β-lactam ring, which is responsible for its antibiotic activity. Un-inactivated this compound should never be disposed of down the drain or in regular waste streams, as this can contribute to the development of antibiotic-resistant bacteria in the environment.

Recommended Disposal Protocol

Given the lack of specific degradation data for this compound, a conservative approach based on the known instability of carbapenems is recommended. Chemical inactivation is the preferred method.

Experimental Protocol for Chemical Inactivation:

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH). Ensure all necessary safety precautions are taken when handling concentrated NaOH.

  • Dilution: If the this compound waste is in a solid form, dissolve it in a minimal amount of water. For liquid waste, proceed to the next step.

  • Inactivation: Slowly add the 1 M NaOH solution to the this compound waste solution with stirring. A general guideline is to add a sufficient volume of NaOH to ensure the final pH of the solution is >12. The alkaline conditions will facilitate the hydrolysis of the β-lactam ring.

  • Reaction Time: Allow the mixture to stand for at least 24 hours at room temperature to ensure complete inactivation.

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid, such as 1 M hydrochloric acid (HCl). Monitor the pH carefully during this step.

  • Final Disposal: The neutralized solution should be collected in a designated hazardous waste container and disposed of through your institution's chemical waste management program.

Alternative Method: Autoclaving (Use with Caution)

While autoclaving is a common method for sterilizing laboratory waste, its effectiveness for inactivating carbapenems like this compound is not guaranteed and can be variable. Carbapenems are generally considered heat-labile, but the completeness of degradation under standard autoclave conditions (121°C for 15-20 minutes) may not be sufficient for all compounds in this class. Therefore, autoclaving should only be considered as a secondary option if chemical inactivation is not feasible, and it should ideally be followed by disposal as chemical waste.

Quantitative Data on Carbapenem Stability

The following table summarizes the thermal stability of related carbapenem antibiotics, highlighting their general susceptibility to heat-induced degradation.

CarbapenemConditionTemperatureDurationDegradation
Meropenem In solution65°C60 min12%
In solution90°C60 min47%
Imipenem In solution65°C60 min19%
In solution90°C60 min76%

This data underscores the importance of avoiding high temperatures for the disposal of carbapenem antibiotics, as degradation can be significant but may not always be complete under standard autoclaving conditions.

Disposal Workflow Diagram

The following diagram illustrates the recommended logical workflow for the proper disposal of this compound.

EpithienamycinB_Disposal start This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood dissolve Dissolve in Water (if solid) start->dissolve add_naoh Add 1 M NaOH to pH > 12 dissolve->add_naoh inactivate Allow to Stand for 24 hours (Inactivation) add_naoh->inactivate neutralize Neutralize to pH 6-8 with 1 M HCl inactivate->neutralize collect_waste Collect in Hazardous Waste Container neutralize->collect_waste dispose Dispose via Institutional Chemical Waste Program collect_waste->dispose

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.